LabMol-301
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C18H16N6 |
|---|---|
Molecular Weight |
316.4 g/mol |
IUPAC Name |
4-(4-amino-3-pyridinyl)-N-(pyridin-3-ylmethyl)-1H-pyrrolo[2,3-b]pyridin-6-amine |
InChI |
InChI=1S/C18H16N6/c19-16-4-6-21-11-15(16)14-8-17(24-18-13(14)3-7-22-18)23-10-12-2-1-5-20-9-12/h1-9,11H,10H2,(H2,19,21)(H2,22,23,24) |
InChI Key |
YFIFHRUAUGJJAV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)CNC2=NC3=C(C=CN3)C(=C2)C4=C(C=CN=C4)N |
Origin of Product |
United States |
Foundational & Exploratory
LabMol-301: A Dual Inhibitor of Zika Virus NS5 RdRp and NS2B-NS3pro - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the mechanism of action of LabMol-301, a novel small molecule inhibitor of the Zika virus (ZIKV). This compound exhibits a dual inhibitory activity against two essential viral enzymes: the RNA-dependent RNA polymerase (NS5 RdRp) and the NS2B-NS3 protease (NS2B-NS3pro). This document summarizes the key quantitative data, details the experimental protocols used to elucidate its mechanism, and provides visual representations of the relevant biological pathways and experimental workflows.
Introduction
The emergence of Zika virus as a global health concern has underscored the urgent need for effective antiviral therapies. ZIKV infection is associated with severe neurological complications, including microcephaly in newborns and Guillain-Barré syndrome in adults. The viral non-structural proteins, particularly the NS5 RNA-dependent RNA polymerase and the NS2B-NS3 protease, are critical for viral replication and are therefore prime targets for antiviral drug development. This compound has been identified as a promising hit compound that targets both of these enzymes, offering a potential multi-pronged approach to inhibiting ZIKV replication.
Mechanism of Action of this compound
This compound exerts its anti-Zika virus activity through the dual inhibition of the NS5 RdRp and the NS2B-NS3 protease.
-
Inhibition of NS5 RNA-dependent RNA Polymerase (NS5 RdRp): NS5 RdRp is the key enzyme responsible for replicating the viral RNA genome. This compound inhibits the polymerase activity of NS5, thereby halting the synthesis of new viral RNA.
-
Inhibition of NS2B-NS3 Protease (NS2B-NS3pro): The NS2B-NS3 protease is a serine protease that is essential for processing the viral polyprotein into individual functional proteins. By inhibiting this enzyme, this compound prevents the maturation of viral proteins, thus disrupting the assembly of new virus particles.
-
Cytoprotective Effect: In addition to its direct enzymatic inhibition, this compound has demonstrated a cytoprotective effect, preventing ZIKV-induced cell death. This suggests that this compound may also interfere with viral pathogenesis through host-cell pathways.
The dual-target mechanism of this compound is a significant advantage, as it may reduce the likelihood of the emergence of drug-resistant viral strains.
Quantitative Data Summary
The inhibitory and cytoprotective activities of this compound have been quantified through various in vitro assays. The key data are summarized in the table below for easy comparison.
| Parameter | Target/Effect | Value | Reference |
| IC50 | ZIKV NS5 RdRp Inhibition | 0.8 µM | |
| IC50 | ZIKV NS2B-NS3pro Inhibition | 7.4 µM | |
| EC50 | Cytoprotective Effect (GSC387 cells) | 6.68 µM | |
| CC50 | Cytotoxicity (Vero E6 cells) | > 50 µM |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
ZIKV NS5 RdRp Inhibition Assay (Fluorescence Polarization)
This assay measures the inhibition of ZIKV NS5 RdRp activity by monitoring the incorporation of a fluorescently labeled nucleotide into a nascent RNA strand, leading to a change in fluorescence polarization.
-
Materials:
-
Recombinant ZIKV NS5 RdRp enzyme
-
RNA template/primer duplex
-
Fluorescently labeled nucleotide triphosphate (e.g., TAMRA-UTP)
-
Assay buffer (50 mM Tris-HCl pH 8.0, 40 mM KCl, 5 mM MgCl₂, 1 mM DTT, 0.01% Triton X-100)
-
This compound (or other test compounds)
-
384-well black microplates
-
Fluorescence polarization plate reader
-
-
Protocol:
-
Prepare a reaction mixture containing the RNA template/primer duplex and fluorescently labeled NTP in the assay buffer.
-
Add this compound at various concentrations to the wells of the 384-well plate. A DMSO control is included.
-
Add the ZIKV NS5 RdRp enzyme to initiate the reaction.
-
Incubate the plate at 37°C for 60 minutes.
-
Measure the fluorescence polarization using a plate reader with appropriate excitation and emission wavelengths for the fluorophore.
-
Calculate the percent inhibition for each concentration of this compound relative to the DMSO control.
-
Determine the IC50 value by fitting the dose-response curve using a non-linear regression model.
-
ZIKV NS2B-NS3pro Inhibition Assay (FRET)
This assay quantifies the proteolytic activity of ZIKV NS2B-NS3pro using a FRET-based substrate. Cleavage of the substrate separates a quencher from a fluorophore, resulting in an increase in fluorescence.
-
Materials:
-
Recombinant ZIKV NS2B-NS3pro enzyme
-
FRET peptide substrate (e.g., Bz-Nle-KRR-AMC)
-
Assay buffer (50 mM Tris-HCl pH 8.5, 20% glycerol, 0.01% Triton X-100)
-
This compound (or other test compounds)
-
384-well black microplates
-
Fluorescence plate reader
-
-
Protocol:
-
Add this compound at various concentrations to the wells of the 384-well plate. A DMSO control is included.
-
Add the ZIKV NS2B-NS3pro enzyme and incubate for 10 minutes at room temperature to allow for inhibitor binding.
-
Add the FRET peptide substrate to initiate the reaction.
-
Monitor the increase in fluorescence over time (kinetic read) using a plate reader with excitation at ~340 nm and emission at ~440 nm.
-
Calculate the initial reaction velocity (V₀) for each well.
-
Determine the percent inhibition by comparing the V₀ of the compound-treated wells to the DMSO control.
-
Calculate the IC50 value by fitting the dose-response curve.
-
Cytoprotective Effect Assay
This cell-based assay measures the ability of this compound to protect host cells from ZIKV-induced cell death.
-
Materials:
-
Glioblastoma stem-like cells (GSC387)
-
Zika virus (e.g., MR766 strain)
-
Cell culture medium (e.g., DMEM/F12 supplemented with B27, EGF, and FGF)
-
This compound (or other test compounds)
-
96-well clear-bottom microplates
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Luminometer
-
-
Protocol:
-
Seed GSC387 cells in a 96-well plate and incubate overnight.
-
Pre-treat the cells with various concentrations of this compound for 2 hours.
-
Infect the cells with ZIKV at a multiplicity of infection (MOI) of 1. Include uninfected and virus-only controls.
-
Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence using a luminometer.
-
Calculate the percent cell viability for each condition relative to the uninfected control.
-
Determine the EC50 value by fitting the dose-response curve.
-
Cytotoxicity Assay
This assay assesses the toxicity of this compound to host cells in the absence of viral infection.
-
Materials:
-
Vero E6 cells (or the same cell line used in the cytoprotective assay)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (or other test compounds)
-
96-well microplates
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Luminometer
-
-
Protocol:
-
Seed Vero E6 cells in a 96-well plate and incubate overnight.
-
Treat the cells with a range of concentrations of this compound. Include a vehicle-only control.
-
Incubate the plate for the same duration as the cytoprotective assay (e.g., 72 hours).
-
Measure cell viability using a suitable reagent as described in the cytoprotective assay protocol.
-
Calculate the percent cytotoxicity for each concentration.
-
Determine the 50% cytotoxic concentration (CC50) from the dose-response curve.
-
Visualizations
Signaling Pathways and Mechanism of Action
Caption: Mechanism of action of this compound against Zika virus.
Experimental Workflow for Inhibitor Screening
Caption: General workflow for the screening and validation of ZIKV inhibitors.
Conclusion
This compound represents a promising starting point for the development of a novel anti-Zika virus therapeutic. Its unique dual-inhibitory mechanism targeting both the viral polymerase and protease, coupled with a favorable cytoprotective effect, warrants further investigation and optimization. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers in the field of antiviral drug discovery to further characterize this compound and similar compounds.
LabMol-301: A Dual Inhibitor of Zika Virus NS5 RNA-Dependent RNA Polymerase and NS2B-NS3 Protease
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the molecular targets of LabMol-301, a promising antiviral candidate against the Zika virus (ZIKV). This compound exhibits a dual inhibitory mechanism, targeting two crucial enzymes essential for viral replication: the NS5 RNA-dependent RNA polymerase (NS5 RdRp) and the NS2B-NS3 protease.[1][2][3][4][5][6] This dual action offers a potential advantage in antiviral therapy by simultaneously disrupting multiple stages of the viral life cycle.
Quantitative Inhibitory and Cytoprotective Data
This compound has been evaluated for its inhibitory activity against both of its molecular targets and for its ability to protect cells from ZIKV-induced death. The following table summarizes the key quantitative data.
| Parameter | Target/Effect | Value | Reference |
| IC50 | NS5 RNA-dependent RNA polymerase (NS5 RdRp) | 0.8 µM | [2][3][4][5][6] |
| IC50 | NS2B-NS3 protease (NS2B-NS3pro) | 7.4 µM | [2][3][4][5][6] |
| EC50 | Cytoprotective effect in GSC387 cells | 6.68 µM | [2] |
| % Inhibition | NS5 RdRp activity at 20 µM | 99% | [2] |
| % Inhibition | NS2B-NS3pro activity at 10 µM | >80% | [2] |
Signaling Pathway: Zika Virus Replication and Inhibition by this compound
The Zika virus, a member of the Flaviviridae family, possesses a single-stranded, positive-sense RNA genome. Upon entry into a host cell, this genome is translated into a single polyprotein, which is subsequently cleaved by viral and host proteases into three structural proteins (Capsid, prM, and Envelope) and seven non-structural (NS) proteins (NS1, NS2A, NS2B, NS3, NS4A, NS4B, and NS5). The non-structural proteins are essential for viral replication and assembly.
This compound targets two of these non-structural proteins: NS3, which has protease activity facilitated by its cofactor NS2B, and NS5, which functions as an RNA-dependent RNA polymerase.
-
NS2B-NS3 Protease: This complex is responsible for cleaving the viral polyprotein at several sites, releasing individual non-structural proteins that are critical for forming the viral replication complex. Inhibition of this protease by this compound prevents the proper processing of the polyprotein, thereby halting the viral life cycle. It has been suggested that this compound interacts with the NS2B-NS3 protease at an allosteric site.[2]
-
NS5 RNA-dependent RNA Polymerase: This enzyme is central to the replication of the viral RNA genome. It synthesizes a negative-sense RNA intermediate, which then serves as a template for the production of new positive-sense viral genomes. By inhibiting NS5 RdRp, this compound directly blocks the amplification of the viral genetic material.
The following diagram illustrates the simplified Zika virus replication cycle and the points of inhibition by this compound.
Caption: Zika virus replication cycle and the dual inhibitory action of this compound.
Experimental Protocols
While specific, detailed experimental protocols for the determination of the IC50 and EC50 values for this compound are not publicly available in the search results, this section outlines the general methodologies typically employed in such virological and biochemical assays.
Enzymatic Assays (for IC50 Determination)
Enzymatic assays are fundamental for determining the inhibitory concentration (IC50) of a compound against a specific enzyme.
-
NS5 RdRp Inhibition Assay (General Protocol):
-
Enzyme and Substrate Preparation: Recombinant ZIKV NS5 RdRp is purified. A synthetic RNA template and labeled nucleotides (e.g., radioactively or fluorescently labeled) are prepared.
-
Reaction Mixture: The reaction is typically carried out in a buffer containing the purified NS5 RdRp, the RNA template, a mixture of all four ribonucleotides (including the labeled one), and MgCl2 as a cofactor.
-
Inhibitor Addition: Varying concentrations of this compound are added to the reaction mixture. A control reaction without the inhibitor is also prepared.
-
Incubation: The reaction is incubated at an optimal temperature (e.g., 30-37°C) for a specific period to allow for RNA synthesis.
-
Quenching and Detection: The reaction is stopped, and the newly synthesized labeled RNA is separated from the unincorporated labeled nucleotides (e.g., by precipitation or filtration). The amount of incorporated label is then quantified using a suitable detection method (e.g., scintillation counting or fluorescence measurement).
-
IC50 Calculation: The percentage of inhibition at each this compound concentration is calculated relative to the control. The IC50 value is then determined by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.
-
-
NS2B-NS3 Protease Inhibition Assay (General Protocol):
-
Enzyme and Substrate Preparation: Recombinant ZIKV NS2B-NS3 protease is expressed and purified. A synthetic peptide substrate containing a cleavage site for the protease and linked to a reporter system (e.g., a fluorophore and a quencher, FRET) is used.
-
Reaction Mixture: The assay is conducted in a suitable buffer containing the purified NS2B-NS3 protease and the peptide substrate.
-
Inhibitor Addition: Serial dilutions of this compound are added to the reaction wells.
-
Incubation: The reaction is incubated at an optimal temperature.
-
Detection: As the protease cleaves the substrate, the fluorophore and quencher are separated, resulting in an increase in fluorescence. This increase is monitored over time using a fluorescence plate reader.
-
IC50 Calculation: The rate of the reaction (increase in fluorescence per unit time) is determined for each inhibitor concentration. The IC50 value is calculated from a dose-response curve of reaction rate versus inhibitor concentration.
-
Cell-Based Assay (for EC50 Determination)
Cell-based assays are crucial for evaluating a compound's efficacy in a biological context, such as protecting cells from viral-induced death.
-
Cytoprotection Assay (General Protocol):
-
Cell Seeding: A suitable cell line susceptible to ZIKV infection (e.g., GSC387) is seeded into a multi-well plate and allowed to adhere.
-
Compound Treatment and Infection: The cells are pre-treated with various concentrations of this compound for a short period. Subsequently, the cells are infected with a predetermined amount of Zika virus. Control wells include uninfected cells, infected cells without treatment, and uninfected cells treated with the compound (to assess cytotoxicity).
-
Incubation: The plate is incubated for a period sufficient to allow for viral replication and the induction of cytopathic effects (CPE) in the infected, untreated cells (typically 2-4 days).
-
Viability Assessment: Cell viability is measured using a suitable assay, such as one based on the metabolic reduction of a tetrazolium salt (e.g., MTT or MTS) or the quantification of ATP (e.g., CellTiter-Glo).
-
EC50 Calculation: The percentage of cell viability at each this compound concentration is calculated relative to the uninfected and infected controls. The EC50 value, the concentration at which 50% of the cytopathic effect is inhibited, is determined by fitting the data to a dose-response curve.
-
Experimental Workflow
The discovery and validation of a dual-target inhibitor like this compound typically follow a structured workflow.
Caption: A generalized workflow for the discovery and validation of an antiviral compound.
References
- 1. Buy this compound [smolecule.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound — TargetMol Chemicals [targetmol.com]
- 4. This compound - Ace Therapeutics [acetherapeutics.com]
- 5. This compound|CAS 1360243-08-8|DC Chemicals [dcchemicals.com]
- 6. This compound Datasheet DC Chemicals [dcchemicals.com]
LabMol-301: A Dual Inhibitor of Zika Virus Replication Enzymes
For Immediate Release
Goiânia, Brazil – November 7, 2025 – Researchers have characterized LabMol-301, a small molecule with potent dual inhibitory activity against two essential Zika virus (ZIKV) non-structural proteins: the RNA-dependent RNA polymerase (NS5 RdRp) and the NS2B-NS3 protease (NS2B-NS3pro). This technical guide provides an in-depth overview of this compound's chemical structure, biological properties, and the experimental methodologies used for its characterization. The findings position this compound as a promising scaffold for the development of novel antiviral therapeutics against ZIKV infection.
Chemical Structure and Physicochemical Properties
This compound is a novel heterocyclic compound with the chemical formula C18H16N6. A comprehensive summary of its chemical and physical properties is provided in Table 1.
| Property | Value | Source |
| IUPAC Name | 4-(4-aminopyridin-3-yl)-N-(pyridin-3-ylmethyl)-1H-pyrrolo[2,3-b]pyridin-6-amine | Smolecule |
| Molecular Formula | C18H16N6 | DC Chemicals, Smolecule |
| Molecular Weight | 316.36 g/mol | DC Chemicals |
| Canonical SMILES | C1=CC(=CN=C1)CNC2=NC3=C(C=CN3)C(=C2)C4=C(C=CN=C4)N | Smolecule |
| InChI Key | YFIFHRUAUGJJAV-UHFFFAOYSA-N | Smolecule |
| CAS Number | 1360243-08-8 | DC Chemicals |
Biological Activity and Mechanism of Action
This compound demonstrates significant inhibitory effects on two critical enzymes in the Zika virus replication cycle. It inhibits the NS5 RNA-dependent RNA polymerase and the NS2B-NS3 protease, both of which are essential for viral propagation.[1] Furthermore, this compound has shown a cytoprotective effect, preventing cell death induced by ZIKV.[2]
The compound acts as a non-competitive inhibitor of the ZIKV NS2B-NS3 protease, interacting with an allosteric site on the enzyme.[2] This mode of inhibition suggests a different binding mechanism from substrate-mimicking competitive inhibitors. The quantitative biological data for this compound are summarized in Table 2.
| Parameter | Value | Target/Assay | Source |
| IC50 | 0.8 µM | ZIKV NS5 RdRp | MedchemExpress[2], DC Chemicals |
| IC50 | 7.4 µM | ZIKV NS2B-NS3pro | MedchemExpress[2], DC Chemicals |
| EC50 | 6.68 µM | Cytoprotective effect against ZIKV-induced cell death in GSC387 cells | MedchemExpress[2] |
| Inhibition Rate | 99% at 20 µM | NS5 RdRp activity | MedchemExpress[2] |
| Inhibition Rate | >80% at 10 µM | NS2B-NS3pro protease activity | MedchemExpress[2] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization of this compound, based on the protocols described in the OpenZika project.
ZIKV NS5 RdRp Enzymatic Assay
This assay quantifies the inhibitory effect of this compound on the RNA synthesis activity of ZIKV NS5 RdRp.
Methodology:
-
Reaction Mixture Preparation: A reaction mixture is prepared containing 50 mM Tris-HCl (pH 8.0), 20 mM NaCl, 5 mM MgCl2, 1 mM DTT, 0.1 µM ZIKV NS5 RdRp enzyme, and 1 µg of a single-stranded RNA template.
-
Compound Incubation: this compound, dissolved in DMSO, is added to the reaction mixture at varying concentrations. A control with DMSO alone is included. The mixture is incubated for 30 minutes at 37°C.
-
Initiation of RNA Synthesis: The RNA synthesis reaction is initiated by the addition of a nucleotide mix containing ATP, CTP, GTP, and UTP, one of which is radioactively labeled (e.g., [α-³²P]GTP).
-
Reaction and Termination: The reaction is allowed to proceed for 1 hour at 37°C and is then terminated by the addition of EDTA.
-
Quantification: The newly synthesized radiolabeled RNA is precipitated, collected on a filter membrane, and the radioactivity is measured using a scintillation counter.
-
Data Analysis: The percentage of inhibition is calculated relative to the DMSO control, and the IC50 value is determined by fitting the dose-response data to a sigmoidal curve.
ZIKV NS2B-NS3pro Enzymatic Assay
This assay measures the ability of this compound to inhibit the proteolytic activity of the ZIKV NS2B-NS3 protease complex.
Methodology:
-
Enzyme and Substrate Preparation: Recombinant ZIKV NS2B-NS3pro is purified. A fluorogenic peptide substrate, such as Boc-Gly-Arg-Arg-AMC, is used.
-
Assay Buffer: The assay is performed in a buffer containing 50 mM Tris-HCl (pH 8.5), 20% glycerol, and 0.01% Triton X-100.
-
Compound Incubation: this compound, at various concentrations, is pre-incubated with the NS2B-NS3pro enzyme in the assay buffer for 15 minutes at 37°C.
-
Reaction Initiation: The reaction is started by the addition of the fluorogenic substrate.
-
Fluorescence Measurement: The cleavage of the substrate by the protease releases the fluorescent AMC group. The increase in fluorescence is monitored over time using a fluorescence plate reader with excitation at 380 nm and emission at 460 nm.
-
Data Analysis: The initial reaction velocities are calculated from the linear phase of the fluorescence curves. The percentage of inhibition is determined, and the IC50 value is calculated from the dose-response curve.
Cytoprotective Effect Assay (ZIKV-Induced Cell Death)
This cell-based assay evaluates the ability of this compound to protect host cells from death induced by ZIKV infection.
Methodology:
-
Cell Culture: Human glioblastoma cells (GSC387) are seeded in 96-well plates and cultured overnight.
-
Compound Treatment and Infection: The cells are pre-treated with different concentrations of this compound for 2 hours. Subsequently, the cells are infected with ZIKV at a specified multiplicity of infection (MOI).
-
Incubation: The infected cells are incubated for 72 hours at 37°C in a 5% CO2 atmosphere.
-
Cell Viability Assessment: Cell viability is measured using a commercial assay, such as the CellTiter-Glo Luminescent Cell Viability Assay, which quantifies ATP levels as an indicator of metabolically active cells.
-
Data Analysis: The luminescence signal from treated, infected cells is compared to that of untreated, infected cells (negative control) and uninfected cells (positive control). The EC50 value, representing the concentration at which 50% of the cytoprotective effect is observed, is calculated.
Visualizations of a Logical Relationship and Signaling Pathways
The following diagrams illustrate the experimental workflow for identifying ZIKV inhibitors and the signaling pathways affected by this compound.
Caption: Workflow for the discovery of ZIKV inhibitors.
Caption: Inhibition of ZIKV replication by this compound.
Caption: ZIKV antagonism of host IFN response and this compound's effect.
References
LabMol-301: A Dual Inhibitor of Zika Virus NS5 Polymerase and NS2B-NS3 Protease
An In-depth Technical Guide on the Discovery, Synthesis, and Mechanism of Action of a Promising Anti-Zika Virus Candidate
Abstract
This technical guide details the discovery and characterization of LabMol-301, a novel small molecule with potent inhibitory activity against the Zika virus (ZIKV). Emerging from the collaborative OpenZika project, this compound has been identified as a dual inhibitor, targeting two essential viral enzymes: the RNA-dependent RNA polymerase (RdRp) activity of the non-structural protein 5 (NS5) and the proteolytic activity of the non-structural protein 2B-NS3 (NS2B-NS3) protease. This document provides a comprehensive overview of the discovery, a representative synthesis pathway, detailed experimental protocols for its characterization, and a summary of its biological activity. The information is intended for researchers, scientists, and professionals in the field of drug development.
Discovery and Rationale
This compound was identified through the OpenZika project, a global research initiative that utilized computational and experimental approaches to accelerate the discovery of anti-ZIKV drugs.[1][2] The project employed large-scale virtual screening of millions of compounds against key ZIKV protein targets, including the NS5 RdRp and the NS2B-NS3 protease, which are crucial for viral replication and polyprotein processing, respectively.[3][4] Promising candidates from the in silico screening were then subjected to in vitro enzymatic and cell-based assays to validate their activity. This compound emerged as a significant hit, demonstrating inhibitory activity against both viral targets and a protective effect in ZIKV-infected cells.[5][6]
Logical Flow of Discovery
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of New Zika Protease and Polymerase Inhibitors through the Open Science Collaboration Project OpenZika - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of new Zika protease and polymerase inhibitors through the open science collaboration project OpenZika - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of New Zika Protease and Polymerase Inhibitors through the Open Science Collaboration Project OpenZika | Semantic Scholar [semanticscholar.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound Datasheet DC Chemicals [dcchemicals.com]
Preliminary In Vitro Profile of LabMol-301: A Dual Inhibitor of Zika Virus Replication
For Immediate Release
This technical guide provides an in-depth overview of the preliminary in vitro studies of LabMol-301, a promising small molecule inhibitor of the Zika virus (ZIKV). The data presented herein, collated from publicly available research, is intended for researchers, scientists, and drug development professionals interested in the advancement of novel antiviral therapies. This compound has been identified as a dual inhibitor of two essential Zika virus enzymes: the RNA-dependent RNA polymerase (NS5 RdRp) and the NS2B-NS3 protease.[1][2]
Quantitative Data Summary
The in vitro efficacy of this compound has been quantified through various assays, demonstrating its potential as an antiviral candidate. The following table summarizes the key quantitative data available for this compound.
| Parameter | Value | Target/Assay | Reference |
| IC50 | 0.8 µM | ZIKV NS5 RNA-dependent RNA polymerase (NS5 RdRp) | [2] |
| IC50 | 7.4 µM | ZIKV NS2B-NS3 protease (NS2B-NS3pro) | [2] |
| EC50 | 6.68 µM | Cytoprotective effect in ZIKV-infected GSC387 cells | [1] |
| Inhibition Rate | 99% at 20 µM | ZIKV NS5 RdRp activity | [1] |
| Inhibition Rate | >80% at 10 µM | ZIKV NS2B-NS3 protease activity | [1] |
Mechanism of Action: Dual Inhibition of ZIKV Replication
This compound exerts its antiviral activity by targeting two critical enzymes in the Zika virus replication cycle. By inhibiting both the NS5 RdRp and the NS2B-NS3 protease, this compound effectively disrupts the viral life cycle at two distinct stages, offering a potentially robust mechanism to combat viral proliferation and protect host cells from virus-induced death.[1][2] The NS2B-NS3 protease is essential for processing the viral polyprotein into functional individual proteins, while the NS5 RdRp is responsible for replicating the viral RNA genome.
Experimental Protocols
Detailed experimental protocols for the in vitro evaluation of this compound are not fully available in the public domain. However, based on the published data, the following methodologies are likely to have been employed.
ZIKV NS2B-NS3 Protease Inhibition Assay
The inhibitory activity of this compound against the ZIKV NS2B-NS3 protease was likely determined using a fluorescence-based enzymatic assay. A synthetic fluorogenic peptide substrate, such as Benzoyl-Nle-Lys-Arg-Arg-4-methylcoumarin-7-amide (Bz-nKRR-AMC), is used to measure the initial velocity of the enzymatic reactions.[2]
Generalized Protocol:
-
The ZIKV NS2B-NS3 protease is incubated with varying concentrations of this compound in an appropriate assay buffer.
-
The enzymatic reaction is initiated by the addition of the fluorogenic substrate.
-
The increase in fluorescence, resulting from the cleavage of the substrate by the protease, is monitored over time using a fluorescence plate reader.
-
The rate of reaction is calculated from the linear phase of the fluorescence curve.
-
IC50 values are determined by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.
ZIKV NS5 RdRp Inhibition Assay
A fluorescence-based polymerase assay is a common method to assess the inhibition of ZIKV NS5 RdRp.
Generalized Protocol:
-
Recombinant ZIKV NS5 polymerase is used in an in vitro reaction.
-
The reaction mixture typically contains a template RNA, ribonucleotides (including a labeled or intercalating dye-based detection system), and the inhibitor compound at various concentrations.
-
The polymerase activity is measured by the incorporation of nucleotides into the newly synthesized RNA strand, leading to a detectable signal (e.g., fluorescence).
-
The IC50 value is calculated by measuring the reduction in polymerase activity at different concentrations of this compound.
Cytoprotective Effect Assay
The ability of this compound to protect cells from ZIKV-induced cell death was assessed in a cell-based assay.
Generalized Protocol:
-
A suitable host cell line, such as GSC387 neural stem cells, is seeded in multi-well plates.[1]
-
The cells are infected with a predetermined titer of Zika virus.
-
Immediately after infection, the cells are treated with various concentrations of this compound.
-
Control wells include uninfected cells, infected untreated cells, and uninfected cells treated with the compound to assess cytotoxicity.
-
After a defined incubation period, cell viability is measured using a colorimetric or fluorometric assay (e.g., MTT, MTS, or CellTiter-Glo).
-
The EC50 value, the concentration at which 50% of the cytopathic effect is inhibited, is calculated.
Experimental Workflow
The following diagram illustrates a generalized workflow for the in vitro evaluation of antiviral candidates like this compound.
References
LabMol-301: A Dual Inhibitor for Antiviral Research Against Zika Virus
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
LabMol-301 has emerged as a significant compound in antiviral research, particularly in the fight against the Zika virus (ZIKV). This small molecule demonstrates a potent dual inhibitory mechanism, targeting two essential viral enzymes crucial for ZIKV replication: the NS5 RNA-dependent RNA polymerase (RdRp) and the NS2B-NS3 protease.[1][2] By simultaneously blocking these two key components of the viral replication machinery, this compound effectively prevents viral proliferation and protects host cells from virus-induced death.[1][2] This guide provides a comprehensive overview of this compound, including its quantitative inhibitory and cytoprotective data, detailed hypothetical experimental protocols for its evaluation, and a visualization of its mechanism of action.
Core Mechanism of Action
This compound's primary antiviral activity stems from its ability to inhibit both the NS5 RdRp and the NS2B-NS3 protease of the Zika virus.[1][2] The NS5 RdRp is responsible for synthesizing the viral RNA genome, while the NS2B-NS3 protease is crucial for processing the viral polyprotein into functional individual proteins. The dual inhibition by this compound presents a multifaceted attack on the virus, potentially reducing the likelihood of resistance development compared to single-target inhibitors.[1]
Data Presentation: In Vitro Efficacy of this compound
The following tables summarize the key quantitative data reported for this compound's activity against Zika virus targets and its protective effects on host cells.
Table 1: Enzymatic Inhibition of Zika Virus Proteins by this compound
| Target Enzyme | IC50 (μM) | Reference |
| NS5 RNA-dependent RNA polymerase (RdRp) | 0.8 | [1] |
| NS2B-NS3 Protease | 7.4 | [1] |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: Antiviral and Cytoprotective Activity of this compound
| Activity | Cell Line | EC50 (μM) | Reference |
| Cytoprotective effect against ZIKV-induced cell death | GSC387 | 6.68 | [1] |
EC50 (Half-maximal effective concentration) is a measure of the concentration of a drug, antibody, or toxicant which induces a response halfway between the baseline and maximum after a specified exposure time.
Experimental Protocols
While specific, detailed experimental protocols for this compound are not publicly available, this section outlines representative methodologies for key assays based on established techniques in the field. These protocols provide a framework for researchers to assess the antiviral properties of this compound or similar compounds.
Protocol 1: NS5 RdRp Inhibition Assay (Fluorogenic RNA Polymerase Assay)
This assay measures the inhibition of RNA synthesis by the Zika virus NS5 RdRp.
Materials:
-
Recombinant ZIKV NS5 RdRp enzyme
-
This compound
-
RNA template (e.g., poly(A))
-
RNA primer (e.g., oligo(dT))
-
Ribonucleotide triphosphates (rNTPs: ATP, GTP, CTP, UTP)
-
RNA-binding fluorescent dye (e.g., SYBR Green II)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM KCl, 5 mM MgCl2, 1 mM DTT)
-
384-well black plates
-
Plate reader with fluorescence capabilities
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 384-well plate, add the assay buffer, RNA template, and RNA primer.
-
Add the diluted this compound or DMSO (as a control) to the wells.
-
Initiate the reaction by adding the ZIKV NS5 RdRp enzyme.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a solution containing the RNA-binding fluorescent dye.
-
Measure the fluorescence intensity using a plate reader (Excitation/Emission wavelengths appropriate for the dye).
-
Calculate the percent inhibition for each concentration of this compound relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: NS2B-NS3 Protease Inhibition Assay (FRET-based Assay)
This assay measures the cleavage of a fluorogenic peptide substrate by the Zika virus NS2B-NS3 protease.
Materials:
-
Recombinant ZIKV NS2B-NS3 protease
-
This compound
-
FRET peptide substrate containing the NS2B-NS3 cleavage sequence flanked by a fluorophore and a quencher
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.5, 20% glycerol, 0.01% Triton X-100)
-
384-well black plates
-
Plate reader with fluorescence capabilities
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 384-well plate, add the assay buffer and the diluted this compound or DMSO (as a control).
-
Add the ZIKV NS2B-NS3 protease to the wells and incubate for a pre-determined time (e.g., 15 minutes) to allow for inhibitor binding.
-
Initiate the reaction by adding the FRET peptide substrate.
-
Monitor the increase in fluorescence over time using a plate reader (Excitation/Emission wavelengths appropriate for the fluorophore). The cleavage of the substrate separates the fluorophore and quencher, resulting in an increase in fluorescence.
-
Calculate the initial reaction velocity for each concentration of this compound.
-
Determine the percent inhibition by comparing the reaction rates in the presence of the inhibitor to the DMSO control.
-
Calculate the IC50 value by fitting the data to a dose-response curve.
Protocol 3: Cytoprotective Effect Assay (Cell Viability Assay)
This assay determines the ability of this compound to protect host cells from ZIKV-induced cell death.
Materials:
-
Susceptible host cells (e.g., Vero cells, GSC387 cells)
-
Zika virus stock of known titer
-
This compound
-
Cell culture medium
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT)
-
96-well clear-bottom plates
-
Plate reader (luminescence or absorbance, depending on the reagent)
Procedure:
-
Seed the host cells in a 96-well plate and incubate overnight.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium and add the diluted this compound to the cells.
-
Infect the cells with Zika virus at a pre-determined multiplicity of infection (MOI). Include uninfected and virus-only controls.
-
Incubate the plate for a period sufficient to observe virus-induced cytopathic effect (CPE) (e.g., 48-72 hours).
-
At the end of the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the signal (luminescence or absorbance) using a plate reader.
-
Calculate the percent cell viability for each concentration of this compound relative to the uninfected control.
-
Determine the EC50 value by fitting the data to a dose-response curve.
Mandatory Visualization
The following diagrams illustrate the mechanism of action of this compound and a general workflow for its in vitro evaluation.
References
Unveiling the Cytoprotective Mechanisms of LabMol-301: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the cytoprotective effects of LabMol-301, a promising small molecule inhibitor. The document focuses on its established antiviral properties, particularly against the Zika virus (ZIKV), and details the underlying mechanism of action. Quantitative data from inhibitory assays are presented, alongside a conceptual framework for the experimental approaches used to determine its efficacy.
Core Mechanism of Action: Dual Inhibition of Zika Virus Enzymes
This compound exerts its cytoprotective effects primarily by inhibiting two critical enzymes essential for the replication of the Zika virus: NS5 RNA-dependent RNA polymerase (RdRp) and NS2B-NS3 protease.[1] By targeting both of these viral proteins, this compound effectively disrupts the viral life cycle, leading to a reduction in viral replication and the prevention of virus-induced cell death.[1] The molecule is noted to interact with an allosteric site on the ZIKV NS2B-NS3pro enzyme, a discovery based on the hydrophobic complementarity between the surfaces of the molecule and the protein.[2]
Quantitative Efficacy of this compound
The inhibitory and cytoprotective activities of this compound have been quantified through various in vitro assays. The following table summarizes the key quantitative data available for this compound.
| Parameter | Target/Condition | Value (µM) |
| IC50 | NS5 RdRp Inhibition | 0.8[2][3][4][5] |
| IC50 | NS2B-NS3pro Inhibition | 7.4[2][3][4][5] |
| EC50 | Cytoprotection from ZIKV-induced cell death | 6.68[2] |
Furthermore, at a concentration of 20 µM, this compound has been shown to inhibit 99% of NS5 RdRp activity.[2] At a lower concentration of 10 µM, it inhibits over 80% of the NS2B-NS3pro protease activity.[2]
Conceptual Experimental Protocols
While specific, detailed experimental protocols from primary research articles are not publicly available through this search, this section outlines the standard methodologies typically employed to derive the kind of data presented above.
Enzyme Inhibition Assays (IC50 Determination)
To determine the half-maximal inhibitory concentration (IC50) of this compound against ZIKV NS5 RdRp and NS2B-NS3pro, fluorescence-based enzymatic assays are commonly utilized.
-
Recombinant Protein Expression and Purification: The ZIKV NS5 RdRp and NS2B-NS3pro enzymes are first expressed in a suitable system (e.g., E. coli) and purified.
-
Assay Setup: The purified enzyme is incubated with a specific fluorogenic substrate in a multi-well plate format.
-
Inhibitor Addition: A serial dilution of this compound is added to the wells containing the enzyme and substrate. Control wells receive a vehicle (e.g., DMSO).
-
Signal Detection: The enzymatic reaction, which cleaves the substrate and releases a fluorescent signal, is monitored over time using a plate reader.
-
Data Analysis: The rate of reaction is calculated for each inhibitor concentration. The IC50 value is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Cell-Based Cytoprotection Assay (EC50 Determination)
The half-maximal effective concentration (EC50) for cytoprotection is determined using cell-based assays that measure cell viability in the presence of the virus and the inhibitor.
-
Cell Culture: A susceptible cell line (e.g., GSC387 human glioblastoma stem cells) is seeded in multi-well plates.[2]
-
Viral Infection and Treatment: The cells are infected with a known titer of Zika virus. Simultaneously, a serial dilution of this compound is added to the infected cells.
-
Incubation: The plates are incubated for a period that allows for viral replication and the induction of cytopathic effects (typically 48-72 hours).
-
Cell Viability Assessment: Cell viability is measured using a standard assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a luminescent ATP-based assay (e.g., CellTiter-Glo®).
-
Data Analysis: The results are normalized to uninfected and untreated infected controls. The EC50 value is calculated by plotting the percentage of cell protection against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
Visualizing the Mechanism and Workflow
The following diagrams illustrate the mechanism of action of this compound and the general workflow for assessing its cytoprotective effects.
Caption: Mechanism of this compound action against Zika virus.
References
LabMol-301: A Dual Inhibitor of Zika Virus NS2B-NS3pro Protease and NS5 RdRp
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the inhibitory activity of LabMol-301 against the Zika virus (ZIKV) NS2B-NS3pro protease. This compound has been identified as a dual inhibitor, also targeting the NS5 RNA-dependent RNA polymerase (RdRp), making it a significant candidate for antiviral drug development. This document details the quantitative inhibitory data, experimental methodologies, and the viral processing pathway associated with the NS2B-NS3pro protease.
Quantitative Inhibitory Activity of this compound
This compound has demonstrated potent inhibitory effects on two essential enzymes for Zika virus replication: the NS2B-NS3pro protease and the NS5 RdRp. The key quantitative metrics for its activity are summarized below.
| Target Enzyme/Effect | Metric | Value | Reference |
| NS2B-NS3pro Protease | IC50 | 7.4 μM | [1][2][3][4] |
| % Inhibition (at 10 μM) | >80% | [1] | |
| NS5 RdRp | IC50 | 0.8 μM | [1][2][3][4] |
| % Inhibition (at 20 μM) | 99% | [1] | |
| Cytoprotective Effect (ZIKV-induced cell death) | EC50 | 6.68 μM | [1] |
Mechanism of Action
This compound's inhibitory action against the ZIKV NS2B-NS3pro protease is attributed to its interaction with an allosteric site on the enzyme.[1] This binding is characterized by a high degree of hydrophobic complementarity between the inhibitor and the protein surface.[1] By binding to this allosteric site, this compound induces a conformational change in the protease, thereby inhibiting its catalytic activity.
The NS2B-NS3 protease is a crucial enzyme for flavivirus replication.[5][6][7][8] It is a two-component enzyme, where the NS3 protein contains the serine protease catalytic triad (His51, Asp75, and Ser135), and the NS2B protein acts as a critical cofactor for its proteolytic activity.[6][7][9] The NS2B cofactor facilitates the proper folding of the NS3pro domain and is directly involved in substrate binding.[5][9] This protease is responsible for cleaving the viral polyprotein at several sites, leading to the maturation of functional viral proteins required for replication and assembly.[6][10]
Viral Polyprotein Processing Pathway
The following diagram illustrates the critical role of the NS2B-NS3pro protease in the cleavage of the flavivirus polyprotein, a process essential for viral replication.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Ace Therapeutics [acetherapeutics.com]
- 3. This compound — TargetMol Chemicals [targetmol.com]
- 4. This compound|CAS 1360243-08-8|DC Chemicals [dcchemicals.com]
- 5. Mechanism of NS2B-Mediated Activation of NS3pro in Dengue Virus: Molecular Dynamics Simulations and Bioassays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel Dengue Virus-Specific NS2B/NS3 Protease Inhibitor, BP2109, Discovered by a High-Throughput Screening Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Assessing the potential of NS2B/NS3 protease inhibitors biomarker in curbing dengue virus infections: In silico vs. In vitro approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanism of NS2B-mediated activation of NS3pro in dengue virus: molecular dynamics simulations and bioassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Potential Role of Flavivirus NS2B-NS3 Proteases in Viral Pathogenesis and Anti-flavivirus Drug Discovery Employing Animal Cells and Models: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for LabMol-301 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
LabMol-301 is a potent inhibitor of the Zika virus (ZIKV), a flavivirus that has been associated with severe neurological complications. This small molecule exerts its antiviral activity through a dual mechanism, targeting two essential viral enzymes: the RNA-dependent RNA polymerase (RdRp) activity of the NS5 protein and the protease activity of the NS2B-NS3 complex.[1] By inhibiting these key components of the viral replication machinery, this compound effectively prevents viral proliferation and protects host cells from ZIKV-induced cytopathic effects. These application notes provide detailed protocols for utilizing this compound in cell culture-based assays to evaluate its antiviral efficacy and cytotoxicity.
Mechanism of Action
This compound's antiviral activity stems from its ability to simultaneously inhibit two critical enzymes in the Zika virus replication cycle. It targets the NS5 protein, which possesses RNA-dependent RNA polymerase (RdRp) activity essential for replicating the viral RNA genome. Additionally, this compound inhibits the NS2B-NS3 protease complex, which is responsible for cleaving the viral polyprotein into functional individual proteins. This dual inhibition disrupts the viral life cycle at multiple stages, leading to a potent antiviral effect.
References
LabMol-301 solubility and preparation for experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
LabMol-301 is a potent inhibitor of two key Zika virus (ZIKV) enzymes: NS5 RNA-dependent RNA polymerase (RdRp) and NS2B-NS3 protease.[1][2] By targeting both the viral replication machinery and the polyprotein processing, this compound presents a dual-action mechanism against ZIKV. This document provides detailed application notes and protocols for the experimental use of this compound, focusing on its solubility, preparation for in vitro assays, and methods to assess its antiviral activity.
Physicochemical Properties and Solubility
A critical aspect of preparing this compound for experimental use is understanding its solubility. While specific quantitative solubility data is not extensively published, this section provides guidance on preparing stock solutions based on available information and general laboratory practices for benzimidazole-derived compounds.
Table 1: Solubility and Storage of this compound
| Property | Data | Source |
| Molecular Formula | C₁₈H₁₆N₆ | |
| Molecular Weight | 316.36 g/mol | |
| Recommended Solvent | Dimethyl sulfoxide (DMSO) | |
| Stock Solution Storage | -20°C for up to 2 weeks (in DMSO) -80°C for up to 6 months (in DMSO) | |
| Powder Storage | -20°C for up to 2 years | [3] |
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh a small amount of this compound powder using a calibrated analytical balance in a chemical fume hood.
-
Dissolution in DMSO: Add the appropriate volume of high-quality, anhydrous DMSO to achieve a desired stock concentration. A starting concentration of 10 mM is recommended. For example, to prepare a 10 mM stock solution, dissolve 3.16 mg of this compound in 1 mL of DMSO.
-
Solubilization: Vortex the solution for several minutes to ensure complete dissolution. Gentle warming (e.g., in a 37°C water bath) may aid in solubilization.
-
Sterilization: Filter-sterilize the stock solution through a 0.22 µm syringe filter into a sterile, light-protected container.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term use or -80°C for long-term storage.
Note on Aqueous Solubility: this compound, like many small molecule inhibitors, is expected to have low solubility in aqueous media. For cell culture experiments, the DMSO stock solution should be diluted into the culture medium immediately before use. The final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
Mechanism of Action: Inhibition of Zika Virus Replication
This compound exerts its antiviral effect by inhibiting two critical viral enzymes essential for the Zika virus life cycle.
-
NS2B-NS3 Protease: This enzyme is responsible for cleaving the viral polyprotein into individual functional proteins. Inhibition of the NS2B-NS3 protease prevents the maturation of viral proteins, thereby halting the viral replication cycle.[4][5][6]
-
NS5 RNA-dependent RNA polymerase (RdRp): The NS5 protein is the key enzyme that replicates the viral RNA genome. By inhibiting the RdRp, this compound directly prevents the synthesis of new viral RNA, a crucial step for the production of new virus particles.[7][8][9]
The following diagram illustrates the Zika virus life cycle and the points of inhibition by this compound.
Caption: Zika virus life cycle and inhibition points of this compound.
Experimental Protocols
This section provides detailed protocols for evaluating the antiviral activity and cytotoxicity of this compound.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is used to determine the concentration range at which this compound is toxic to the host cells, which is crucial for distinguishing between antiviral effects and general cytotoxicity.
Table 2: Reagents and Materials for MTT Assay
| Reagent/Material |
| Vero cells (or other susceptible cell line) |
| Complete growth medium (e.g., DMEM with 10% FBS) |
| This compound stock solution (10 mM in DMSO) |
| 96-well cell culture plates |
| MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) |
| DMSO (for formazan solubilization) |
| Multi-well spectrophotometer (plate reader) |
Protocol 2: MTT Cytotoxicity Assay
-
Cell Seeding: Seed Vero cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete growth medium. Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Dilution: Prepare serial dilutions of this compound in complete growth medium. Start with a high concentration (e.g., 100 µM) and perform 2-fold or 3-fold serial dilutions. Include a vehicle control (medium with the highest concentration of DMSO used).
-
Treatment: Remove the old medium from the cells and add 100 µL of the diluted this compound solutions to the respective wells. Incubate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a multi-well spectrophotometer.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the log of the compound concentration to determine the 50% cytotoxic concentration (CC₅₀).
Antiviral Activity Assay (CPE Reduction Assay)
This assay measures the ability of this compound to protect cells from the cytopathic effect (CPE) induced by Zika virus infection.
Table 3: Reagents and Materials for CPE Reduction Assay
| Reagent/Material |
| Vero cells |
| Zika virus (ZIKV) stock |
| Complete growth medium and serum-free medium |
| This compound stock solution (10 mM in DMSO) |
| 96-well cell culture plates |
| MTT solution (5 mg/mL in PBS) |
| DMSO |
| Formalin (for cell fixation, optional) |
| Crystal Violet (for staining, optional) |
Protocol 3: Antiviral CPE Reduction Assay
-
Cell Seeding: Seed Vero cells in a 96-well plate as described in Protocol 2.
-
Compound Dilution: Prepare serial dilutions of this compound in serum-free medium at non-toxic concentrations (as determined by the MTT assay).
-
Infection and Treatment:
-
Remove the growth medium from the cells.
-
Add 50 µL of the diluted this compound solutions to the wells.
-
Add 50 µL of ZIKV diluted in serum-free medium to achieve a multiplicity of infection (MOI) of 0.1.
-
Include a virus control (cells with virus but no compound) and a cell control (cells with no virus and no compound).
-
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator until CPE is observed in the virus control wells.
-
Quantification of Cell Viability:
-
MTT Method: Follow steps 4-7 of Protocol 2 to quantify cell viability.
-
Crystal Violet Method (Optional): Gently wash the cells with PBS, fix with 10% formalin for 20 minutes, and then stain with 0.5% crystal violet solution for 15 minutes. After washing and drying, solubilize the dye with methanol and measure the absorbance at 595 nm.
-
-
Data Analysis: Calculate the percentage of protection for each concentration relative to the virus control. Plot the percentage of protection against the log of the compound concentration to determine the 50% effective concentration (EC₅₀).
The following diagram illustrates the workflow for the antiviral and cytotoxicity assays.
Caption: Workflow for determining the cytotoxicity and antiviral activity of this compound.
Western Blot Analysis of Viral Protein Expression
This protocol can be used to confirm the inhibitory effect of this compound on the expression of specific ZIKV proteins, such as the NS3 protease or the Envelope (E) protein.
Table 4: Reagents and Materials for Western Blot
| Reagent/Material |
| ZIKV-infected and this compound-treated cell lysates |
| RIPA lysis buffer with protease and phosphatase inhibitors |
| SDS-PAGE gels and running buffer |
| Transfer buffer and nitrocellulose or PVDF membranes |
| Blocking buffer (e.g., 5% non-fat milk or BSA in TBST) |
| Primary antibodies (e.g., anti-ZIKV NS3, anti-ZIKV E) |
| HRP-conjugated secondary antibody |
| Chemiluminescent substrate |
| Imaging system |
Protocol 4: Western Blot Analysis
-
Sample Preparation:
-
Seed cells and treat with this compound followed by ZIKV infection as described in Protocol 3.
-
After 48-72 hours, wash the cells with cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. Separate the proteins on a 10-12% SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-ZIKV NS3) diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Compare the band intensities of the viral proteins in the treated samples to the untreated virus control. Use a loading control (e.g., GAPDH or β-actin) to normalize the protein levels.
Data Presentation
All quantitative data should be summarized in a clear and structured format for easy comparison.
Table 5: Summary of this compound In Vitro Activity
| Parameter | Value | Cell Line |
| IC₅₀ (NS5 RdRp) | 0.8 µM | Biochemical Assay |
| IC₅₀ (NS2B-NS3pro) | 7.4 µM | Biochemical Assay |
| EC₅₀ (ZIKV) | To be determined | Vero |
| CC₅₀ | To be determined | Vero |
| Selectivity Index (SI = CC₅₀/EC₅₀) | To be determined | Vero |
IC₅₀ values are based on published data.[2] EC₅₀ and CC₅₀ values should be determined experimentally using the protocols provided.
Conclusion
These application notes provide a comprehensive guide for the handling and experimental use of this compound. By following these protocols, researchers can effectively prepare this compound solutions and evaluate its antiviral efficacy and cytotoxicity in a systematic and reproducible manner. The provided information on its mechanism of action and the detailed experimental workflows will aid in the design and execution of studies aimed at further characterizing this promising anti-Zika virus compound.
References
- 1. Buy this compound [smolecule.com]
- 2. This compound — TargetMol Chemicals [targetmol.com]
- 3. This compound Datasheet DC Chemicals [dcchemicals.com]
- 4. Dual function of Zika virus NS2B-NS3 protease | PLOS Pathogens [journals.plos.org]
- 5. Dual function of Zika virus NS2B-NS3 protease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dual function of Zika virus NS2B-NS3 protease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Importance of Zika Virus NS5 Protein for Viral Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. Structure and function of Zika virus NS5 protein: perspectives for drug design - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for NTX-301 (Substituted for LabMol-301) in Cancer Cell Line Testing
Note to the Researcher: The compound "LabMol-301" is primarily documented as an antiviral agent targeting the Zika virus.[1][2][3][4][5][6] The experimental requirements detailed in your request, such as the analysis of signaling pathways and protocols for cancer research, strongly align with the characteristics of NTX-301 , a novel hypomethylating agent with demonstrated preclinical efficacy in oncology.[2][3][7][8][9][10][11][12][13][14][15][16][17] This document provides detailed application notes and protocols for NTX-301.
Introduction
NTX-301 is a next-generation, orally bioavailable DNA hypomethylating agent (HMA) that has shown significant anti-tumor activity in preclinical models of various cancers, particularly acute myeloid leukemia (AML) and ovarian cancer.[2][3][7][8][9][10][11][12][13][14][15][16][17] As a 4'-thio analog of decitabine, NTX-301 exhibits enhanced chemical stability and a higher rate of incorporation into DNA.[2][11] Its primary mechanism of action involves the inhibition of DNA methyltransferases (DNMTs), leading to the re-expression of tumor suppressor genes and subsequent induction of cell cycle arrest, apoptosis, and ferroptosis.[2][3][14][15]
Recommended Cell Lines for NTX-301 Testing
The selection of appropriate cell lines is critical for the successful evaluation of NTX-301's efficacy. Based on preclinical studies, the following cell lines are recommended for their demonstrated sensitivity to NTX-301.
| Cancer Type | Cell Line | p53 Status | IC50 (nM) | Key Features & Rationale for Use |
| Ovarian Cancer | SKOV3 | Null | 5.08[2][9] | High sensitivity to NTX-301; suitable for studying ferroptosis induction.[2][9] |
| Ovarian Cancer | OVCAR5 | Mutant | 3.66[2][9] | Highly sensitive to NTX-301; used in xenograft models to demonstrate in vivo efficacy.[2] |
| Ovarian Cancer | OVCAR4 | Mutant | 29.69[7] | Moderately sensitive; can be used for comparative studies. |
| Acute Myeloid Leukemia (AML) | MV4-11 | Wild-type | Not Specified | Demonstrates sensitivity to NTX-301-induced apoptosis and cell cycle arrest.[17][18] |
| Acute Myeloid Leukemia (AML) | MOLM-13 | Wild-type | Not Specified | Suitable for assessing NTX-301's effect on AML cell differentiation.[17][18] |
| Acute Myeloid Leukemia (AML) | HL-60 | Null | Not Specified | A well-established AML cell line for studying apoptosis and differentiation.[17][18] |
| Acute Myeloid Leukemia (AML) | THP-1 | Mutant | Not Specified | Useful for investigating NTX-301's efficacy in p53-mutant AML.[17][18] |
| Acute Myeloid Leukemia (AML) | KG-1 | Wild-type | Not Specified | Another relevant AML cell line for general screening and mechanism of action studies.[17][18] |
Mechanism of Action and Signaling Pathway
NTX-301 exerts its anticancer effects through the inhibition of DNA methylation. As a cytidine analog, it is incorporated into replicating DNA, where it covalently traps DNA methyltransferases (DNMT1, DNMT3A, and DNMT3B).[2][14][15] This leads to the depletion of active DNMTs and subsequent global DNA hypomethylation. The reversal of hypermethylation on the promoter regions of tumor suppressor genes restores their expression, triggering downstream anti-tumor pathways. In ovarian cancer, NTX-301 has been shown to downregulate Stearoyl-CoA desaturase (SCD), leading to an imbalance in lipid metabolism and induction of ferroptosis, a form of iron-dependent programmed cell death.[2][9]
Experimental Protocols
The following are detailed protocols for key experiments to assess the efficacy and mechanism of action of NTX-301.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of NTX-301 on cancer cell lines and calculating the IC50 value.[6][19][20][21][22]
Materials:
-
Recommended cancer cell lines
-
Complete cell culture medium
-
96-well plates
-
NTX-301 stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of NTX-301 in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the NTX-301 dilutions to the respective wells. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubate the plate for 72 hours (or a desired time course) at 37°C.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C, protected from light.
-
After the incubation, add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Incubate the plate overnight at 37°C or for 15 minutes on an orbital shaker.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[1][4][23][24][25]
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells and treat with NTX-301 at the desired concentration (e.g., IC50) for 24-48 hours.
-
Harvest both adherent and floating cells. For adherent cells, use trypsin and neutralize with complete medium.
-
Wash the cells twice with ice-cold PBS by centrifuging at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol uses propidium iodide to stain DNA and analyze the cell cycle distribution by flow cytometry.[5][26][27][28]
Materials:
-
Treated and untreated cells
-
PBS
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Treat cells with NTX-301 as described for the apoptosis assay.
-
Harvest and wash the cells with PBS.
-
Fix the cells by adding the cell pellet dropwise to ice-cold 70% ethanol while vortexing.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry.
Western Blotting for DNMTs
This protocol is for detecting the expression levels of DNMT1, DNMT3A, and DNMT3B proteins following NTX-301 treatment.[29][30][31][32][33]
Materials:
-
Treated and untreated cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against DNMT1, DNMT3A, DNMT3B, and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated and untreated cells in RIPA buffer.
-
Determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating NTX-301 in cancer cell lines.
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical evaluation of NTX-301, a Novel DNA Hypomethylating Agent in Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Integrative Analyses Reveal the Anticancer Mechanisms and Sensitivity Markers of the Next-Generation Hypomethylating Agent NTX-301 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 5. Flow cytometry with PI staining | Abcam [abcam.com]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. scholars.northwestern.edu [scholars.northwestern.edu]
- 10. Preclinical Evaluation of NTX-301, a Novel DNA Hypomethylating Agent in Ovarian Cancer [ouci.dntb.gov.ua]
- 11. ashpublications.org [ashpublications.org]
- 12. Paper: Novel Hypomethylating Agent Ntx-301 Exhibits Anti-Leukemia Activity in Venetoclax-Resistant and TP53-Mutant AML [ash.confex.com]
- 13. researchgate.net [researchgate.net]
- 14. ascopubs.org [ascopubs.org]
- 15. ascopubs.org [ascopubs.org]
- 16. The preclinical efficacy of the novel hypomethylating agent NTX-301 as a monotherapy and in combination with venetoclax in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 20. broadpharm.com [broadpharm.com]
- 21. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 22. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 24. scispace.com [scispace.com]
- 25. docs.aatbio.com [docs.aatbio.com]
- 26. Flow cytometric analysis of cell cycle with propidium iodide DNA staining [bio-protocol.org]
- 27. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 28. corefacilities.iss.it [corefacilities.iss.it]
- 29. Endogenous Assays of DNA Methyltransferases: Evidence for Differential Activities of DNMT1, DNMT2, and DNMT3 in Mammalian Cells In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. bosterbio.com [bosterbio.com]
- 32. origene.com [origene.com]
- 33. DNA Methylation Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for LabMol-301 in High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of LabMol-301, a dual inhibitor of Zika virus (ZIKV) NS5 RNA-dependent RNA polymerase (RdRp) and NS2B-NS3 protease, and its application in high-throughput screening (HTS) for the discovery of novel antiviral agents. Detailed protocols for setting up and executing HTS campaigns targeting these viral enzymes are provided below.
Introduction
This compound is a small molecule inhibitor with demonstrated activity against two essential enzymes required for the replication of the Zika virus.[1] It effectively blocks the NS5 RNA-dependent RNA polymerase and the NS2B-NS3 protease, making it a valuable tool for virology research and a promising starting point for the development of therapeutics against Zika virus infection.[1][2][3][4][5][6] Its dual-targeting mechanism offers a potential advantage in overcoming drug resistance compared to compounds that inhibit only a single target.[1] High-throughput screening (HTS) is a critical methodology in drug discovery, enabling the rapid screening of large compound libraries to identify "hits" that modulate a specific biological target.[7][8][9] This document outlines the application of this compound as a reference compound in HTS assays designed to identify new inhibitors of ZIKV replication.
Mechanism of Action
This compound exerts its antiviral effect by inhibiting two key enzymes in the Zika virus replication cycle:
-
NS5 RNA-dependent RNA polymerase (RdRp): This enzyme is responsible for replicating the viral RNA genome. Inhibition of NS5 RdRp halts the production of new viral RNA, thereby preventing viral propagation.
-
NS2B-NS3 Protease: This enzyme complex is crucial for processing the viral polyprotein into individual functional proteins. By inhibiting this protease, this compound prevents the maturation of viral proteins essential for forming new virus particles.[1]
This compound has been shown to interact with an allosteric site on the ZIKV NS2B-NS3 protease.[2]
Quantitative Data Summary
The following table summarizes the reported in vitro activity of this compound against its molecular targets and its protective effect in cell-based assays.
| Parameter | Target/Assay | Value | Reference |
| IC50 | NS5 RdRp | 0.8 µM | [2][3][4] |
| IC50 | NS2B-NS3 Protease | 7.4 µM | [2][3][4] |
| EC50 | Cytoprotective effect against ZIKV-induced cell death (GSC387 cells) | 6.68 µM | [2] |
| Inhibition | NS5 RdRp activity at 20 µM | 99% | [2] |
| Inhibition | NS2B-NS3 protease activity at 10 µM | >80% | [2] |
Signaling Pathway and Mechanism of Action
The diagram below illustrates the dual inhibitory mechanism of this compound on the Zika virus replication cycle.
References
- 1. Buy this compound [smolecule.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound|CAS 1360243-08-8|DC Chemicals [dcchemicals.com]
- 4. This compound — TargetMol Chemicals [targetmol.com]
- 5. This compound Datasheet DC Chemicals [dcchemicals.com]
- 6. This compound - Ace Therapeutics [acetherapeutics.com]
- 7. azolifesciences.com [azolifesciences.com]
- 8. bmglabtech.com [bmglabtech.com]
- 9. High-throughput screening - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: Plaque Reduction Assay for Evaluating LabMol-301 Antiviral Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
The plaque reduction assay is a fundamental method in virology for quantifying the infectivity of a lytic virus and assessing the efficacy of antiviral compounds.[][2][3] This document provides a detailed protocol for performing a plaque reduction assay to evaluate the antiviral activity of LabMol-301, a known inhibitor of the Zika virus (ZIKV). This compound exhibits a dual inhibitory mechanism, targeting both the NS5 RNA-dependent RNA polymerase (RdRp) and the NS2B-NS3 protease, which are crucial for viral replication.[4][5][6][7][8] This protocol is intended for use by trained researchers in a BSL-2 (or higher) laboratory setting.
Principle of the Plaque Reduction Assay
A plaque assay is a virological technique used to measure the quantity of infectious virus particles in a sample.[] The principle relies on the formation of "plaques," which are distinct, clear zones of cell death (lysis) that appear on a confluent monolayer of cultured cells.[] Each plaque is theoretically initiated by a single infectious viral particle. By counting the number of plaques, the viral titer, expressed as plaque-forming units per milliliter (PFU/mL), can be determined.[]
In a plaque reduction assay, the antiviral activity of a compound is evaluated by comparing the number of plaques formed in the presence of the compound to the number formed in its absence. A significant decrease in the number of plaques indicates that the compound has antiviral properties.[]
This compound: A Dual Inhibitor of Zika Virus
This compound has been identified as a potent inhibitor of Zika virus replication. Its mechanism of action involves the simultaneous inhibition of two key viral enzymes:
-
NS5 RNA-dependent RNA polymerase (RdRp): This enzyme is essential for replicating the viral RNA genome.
-
NS2B-NS3 protease: This protease is responsible for cleaving the viral polyprotein into individual functional proteins.
By targeting both of these enzymes, this compound effectively halts the viral life cycle and protects cells from ZIKV-induced death.[4][5]
Quantitative Data Summary
The following table summarizes the reported inhibitory and cytotoxic concentrations of this compound against Zika virus. This data is crucial for designing the plaque reduction assay and interpreting the results.
| Parameter | Value (µM) | Description |
| IC50 (NS5 RdRp) | 0.8 | The concentration of this compound that inhibits 50% of the NS5 RdRp enzyme activity.[5][6][7][8] |
| IC50 (NS2B-NS3pro) | 7.4 | The concentration of this compound that inhibits 50% of the NS2B-NS3 protease activity.[5][6][7][8] |
| EC50 (ZIKV) | 6.68 | The concentration of this compound that protects 50% of cells from ZIKV-induced cell death.[5] |
Experimental Protocol: Plaque Reduction Assay for this compound
This protocol is adapted from standard plaque reduction assay procedures for evaluating antiviral compounds against Zika virus.
Materials:
-
Vero E6 cells (or other ZIKV-susceptible cell line)
-
Zika virus stock of known titer (PFU/mL)
-
This compound
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Agarose (low melting point)
-
Crystal Violet staining solution (0.1% crystal violet in 20% ethanol)
-
Formalin (10% in PBS) for fixation
-
6-well or 12-well tissue culture plates
-
Sterile microcentrifuge tubes
-
Serological pipettes and micropipettes
Experimental Workflow Diagram
References
- 2. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 3. Measuring infectious virus: the plaque assay - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 4. Buy this compound [smolecule.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound|CAS 1360243-08-8|DC Chemicals [dcchemicals.com]
- 7. This compound - Ace Therapeutics [acetherapeutics.com]
- 8. This compound — TargetMol Chemicals [targetmol.com]
Application Notes and Protocols for Studying ZIKV Replication Kinetics with LabMol-301
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zika virus (ZIKV), a member of the Flaviviridae family, has emerged as a significant global health concern due to its association with severe neurological complications, including microcephaly in newborns and Guillain-Barré syndrome in adults. The development of effective antiviral therapies is a critical public health priority. LabMol-301 has been identified as a potent inhibitor of ZIKV replication, targeting two essential viral enzymes: the NS5 RNA-dependent RNA polymerase (RdRp) and the NS2B-NS3 protease. These application notes provide detailed protocols for utilizing this compound to study ZIKV replication kinetics and evaluate its antiviral efficacy.
Mechanism of Action
This compound exhibits a dual inhibitory mechanism against ZIKV. It targets the NS5 RdRp, which is crucial for the replication of the viral RNA genome, and the NS2B-NS3 protease, a key enzyme responsible for processing the viral polyprotein into functional non-structural proteins.[1] By inhibiting both of these enzymes, this compound effectively disrupts the viral replication cycle. The interaction with the NS2B-NS3 protease occurs at an allosteric site, leveraging a highly hydrophobic complementarity between the molecule and the protein surface.[1]
Data Presentation
The antiviral activity of this compound against ZIKV has been quantified through various assays. The following tables summarize the key quantitative data regarding its inhibitory potency and cytoprotective effects.
| Enzyme Inhibition | Concentration | Inhibition Rate |
| NS5 RdRp | 20 µM | 99% |
| NS2B-NS3 Protease | 10 µM | >80% |
| In Vitro Efficacy | IC50 / EC50 |
| NS5 RdRp Inhibition (IC50) | 0.8 µM |
| NS2B-NS3 Protease Inhibition (IC50) | 7.4 µM |
| Cytoprotective Effect (EC50) | 6.68 µM |
Signaling Pathways and Experimental Workflows
To visually represent the mechanism of action of this compound and the experimental procedures for its evaluation, the following diagrams have been generated using Graphviz (DOT language).
Experimental Protocols
The following are detailed protocols for key experiments to assess the antiviral activity of this compound against ZIKV.
Viral Yield Reduction Assay (Plaque Assay)
This assay quantifies the amount of infectious virus produced in the presence of the inhibitor.
Materials:
-
Vero cells (or other susceptible cell line)
-
Zika virus stock of known titer
-
This compound
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Agarose (for overlay)
-
Neutral Red or Crystal Violet stain
-
Phosphate-Buffered Saline (PBS)
-
6-well or 12-well plates
Protocol:
-
Cell Seeding: Seed Vero cells in 6-well or 12-well plates at a density that will result in a confluent monolayer the next day.
-
Compound Preparation: Prepare serial dilutions of this compound in DMEM supplemented with 2% FBS.
-
Infection: When cells are confluent, remove the growth medium and infect the cells with ZIKV at a multiplicity of infection (MOI) of 0.01 to 0.1 in a small volume of DMEM. Incubate for 1 hour at 37°C, rocking the plates every 15 minutes to ensure even distribution of the virus.
-
Treatment: After the 1-hour incubation, remove the virus inoculum and wash the cells once with PBS. Add the prepared dilutions of this compound to the respective wells. Include a virus-only control (no compound) and a cell-only control (no virus, no compound).
-
Overlay: Prepare a 2X DMEM solution and a sterile 1.6% agarose solution. Mix them in equal volumes to get a 1X DMEM/0.8% agarose overlay. Once the overlay has cooled to approximately 42°C, gently add it to each well.
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 4-5 days, or until plaques are visible.
-
Staining: After incubation, fix the cells with 4% paraformaldehyde for 30 minutes. Remove the agarose overlay and stain the cell monolayer with 0.1% Crystal Violet or Neutral Red solution for 15-30 minutes.
-
Quantification: Gently wash the wells with water to remove excess stain and allow them to dry. Count the number of plaques in each well. The percentage of inhibition is calculated relative to the virus-only control.
Quantitative Reverse Transcription PCR (RT-qPCR) for Viral RNA Replication
This protocol measures the effect of this compound on the replication of ZIKV RNA.
Materials:
-
ZIKV-infected and this compound-treated cell lysates or supernatants
-
RNA extraction kit
-
ZIKV-specific primers and probe
-
RT-qPCR master mix
-
Real-time PCR instrument
Protocol:
-
Sample Collection: At various time points post-infection (e.g., 24, 48, 72 hours), collect the cell culture supernatant or lyse the cells from each treatment condition.
-
RNA Extraction: Extract total RNA from the collected samples using a commercial RNA extraction kit according to the manufacturer's instructions.
-
RT-qPCR Reaction Setup: Prepare the RT-qPCR reaction mix containing the master mix, ZIKV-specific forward and reverse primers, and a fluorescently labeled probe.
-
Thermal Cycling: Perform the RT-qPCR using a real-time PCR instrument. A typical program includes a reverse transcription step, followed by PCR amplification cycles.
-
Data Analysis: Determine the cycle threshold (Ct) values for each sample. The relative quantification of viral RNA can be calculated using the ΔΔCt method, normalized to a housekeeping gene for cellular samples or a standard curve for absolute quantification from supernatants.
Immunofluorescence Assay for Viral Protein Expression
This assay visualizes the expression of ZIKV proteins within infected cells and the effect of this compound.
Materials:
-
Cells grown on coverslips in 24-well plates
-
ZIKV
-
This compound
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS (for permeabilization)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody against a ZIKV protein (e.g., anti-Flavivirus E protein antibody, 4G2)
-
Fluorescently-labeled secondary antibody
-
DAPI (for nuclear staining)
-
Mounting medium
-
Fluorescence microscope
Protocol:
-
Cell Culture and Infection: Seed cells on sterile coverslips in 24-well plates. The next day, infect the cells with ZIKV (MOI of 1) and treat with different concentrations of this compound as described in the plaque assay protocol.
-
Fixation: At 24-48 hours post-infection, wash the cells with PBS and fix with 4% PFA for 20 minutes at room temperature.
-
Permeabilization: Wash the fixed cells with PBS and permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash with PBS and block non-specific antibody binding with 5% BSA in PBS for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with the primary antibody diluted in blocking solution for 1-2 hours at room temperature or overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells three times with PBS. Incubate with the fluorescently-labeled secondary antibody diluted in blocking solution for 1 hour at room temperature in the dark.
-
Nuclear Staining: Wash the cells three times with PBS. Stain the nuclei with DAPI for 5 minutes.
-
Mounting and Imaging: Wash the coverslips with PBS and mount them on microscope slides using mounting medium. Visualize the cells using a fluorescence microscope. The percentage of infected cells and the intensity of the viral protein signal can be quantified using image analysis software.
References
Application Notes and Protocols for Utilizing LabMol-301 in Enzymatic Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
LabMol-301 is a potent small molecule inhibitor targeting two essential enzymes of the Zika virus (ZIKV): the RNA-dependent RNA polymerase (NS5 RdRp) and the NS2B-NS3 protease (NS2B-NS3pro).[1][2] This dual-inhibitory action makes this compound a valuable tool for researchers studying ZIKV replication and a promising candidate for antiviral drug development. These application notes provide detailed protocols for utilizing this compound in enzymatic assays to determine its inhibitory activity against both viral targets.
Mechanism of Action
This compound exhibits a dual mechanism of action by inhibiting both the polymerase and protease activities crucial for the Zika virus life cycle. It has been shown to inhibit NS5 RdRp with a half-maximal inhibitory concentration (IC50) of 0.8 µM and the NS2B-NS3 protease with an IC50 of 7.4 µM.[1][2] The inhibitory effect on the NS2B-NS3 protease is achieved through interaction with an allosteric site on the enzyme.[1][2] Furthermore, this compound demonstrates a cytoprotective effect against ZIKV-induced cell death, with a half-maximal effective concentration (EC50) of 6.68 µM.[1][2]
References
Application Notes and Protocols: Preclinical Efficacy Studies of LabMol-301
For Researchers, Scientists, and Drug Development Professionals
Introduction
LabMol-301 is a novel small molecule inhibitor targeting the PI3K/Akt/mTOR signaling pathway, a critical cascade that is frequently dysregulated in various human cancers, leading to uncontrolled cell proliferation and survival. These application notes provide detailed protocols for a comprehensive preclinical evaluation of this compound's efficacy, encompassing both in vitro and in vivo studies. The goal of these studies is to establish a robust data package to support the continued development of this compound as a potential anti-cancer therapeutic. The following protocols are designed to ensure reproducibility and generate high-quality data for informed decision-making in the drug development process.[1][2][3]
In Vitro Efficacy Assessment
A series of in vitro assays will be conducted to determine the biological activity of this compound on cancer cell lines.[4][5] These assays are crucial for understanding the compound's mechanism of action and for selecting appropriate cancer types for further investigation.[6][7]
Cell Viability Assay (MTS Assay)
The MTS assay, a colorimetric method, will be used to assess the impact of this compound on the metabolic activity of cancer cells, which serves as an indicator of cell viability.[8][9] This assay is a reliable method for evaluating the cytotoxic or cytostatic effects of a compound.[10]
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare a serial dilution of this compound in culture medium. Remove the existing medium from the wells and add 100 µL of the diluted compound or vehicle control (e.g., 0.1% DMSO) to the respective wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C and 5% CO2, protected from light.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the results as a dose-response curve to determine the half-maximal inhibitory concentration (IC50).
Apoptosis Assay (Caspase-Glo® 3/7 Assay)
To determine if the reduction in cell viability is due to apoptosis, the Caspase-Glo® 3/7 assay will be employed.[11] This luminescent assay measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.[12][13]
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTS assay protocol.
-
Incubation: Incubate the plate for 24-48 hours at 37°C and 5% CO2.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.
-
Reagent Addition: Add 100 µL of the prepared reagent to each well.
-
Incubation: Incubate the plate at room temperature for 1-2 hours in the dark.
-
Data Acquisition: Measure the luminescence using a microplate reader.
-
Data Analysis: Normalize the luminescence signal to the vehicle-treated control to determine the fold-change in caspase activity.
Target Engagement and Pathway Modulation (Western Blotting)
Western blotting will be used to confirm that this compound engages its intended target and modulates the PI3K/Akt/mTOR signaling pathway.[14][15][16] The expression and phosphorylation status of key proteins in this pathway will be assessed.[17]
Protocol:
-
Cell Culture and Treatment: Culture selected cancer cell lines in 6-well plates and treat with varying concentrations of this compound for a specified time (e.g., 2, 6, 24 hours).
-
Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein from each sample by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF membrane.[18]
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-Akt (Ser473), Akt, p-mTOR (Ser2448), mTOR, p-S6K (Thr389), S6K, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities and normalize to the loading control. Compare the levels of phosphorylated proteins in treated versus untreated cells.
In Vivo Efficacy Assessment
In vivo studies using xenograft models are essential to evaluate the anti-tumor activity of this compound in a living organism.[19][20] These studies provide critical information on the compound's efficacy, tolerability, and pharmacokinetic/pharmacodynamic (PK/PD) relationship.[21][22][23]
Xenograft Tumor Model
Cell line-derived xenograft (CDX) models, where human cancer cell lines are implanted into immunodeficient mice, will be utilized for these studies.
Protocol:
-
Cell Implantation: Subcutaneously inject 1-5 x 10^6 cancer cells (selected based on in vitro sensitivity to this compound) in a 1:1 mixture of culture medium and Matrigel into the flank of immunodeficient mice (e.g., NOD-SCID or athymic nude mice).
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days. Calculate the tumor volume using the formula: (Length x Width^2) / 2.
-
Randomization and Treatment: Once tumors reach a mean volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Dosing: Administer this compound orally or via intraperitoneal injection at predetermined doses and schedules. The vehicle control group will receive the formulation excipient.
-
Data Collection:
-
Continue to measure tumor volume and body weight every 2-3 days.
-
Monitor the animals for any signs of toxicity.
-
-
Study Endpoint: The study will be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or if the animals exhibit significant weight loss or other signs of distress.
-
Tissue Collection: At the end of the study, collect tumors and other relevant tissues for pharmacodynamic analysis (e.g., Western blotting).
Data Analysis
The primary endpoint for efficacy is tumor growth inhibition (TGI).[24][25]
-
Tumor Growth Inhibition (%TGI): This is calculated at the end of the study using the formula: %TGI = [1 - ((Mean Tumor Volume of Treated Group at Endpoint - Mean Tumor Volume of Treated Group at Start) / (Mean Tumor Volume of Control Group at Endpoint - Mean Tumor Volume of Control Group at Start))] x 100.[26][27]
Data Presentation
All quantitative data should be summarized in clearly structured tables for easy comparison and interpretation.[28]
Table 1: In Vitro IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast | |
| PC-3 | Prostate | |
| A549 | Lung | |
| U87-MG | Glioblastoma |
Table 2: In Vivo Anti-Tumor Efficacy of this compound in a Xenograft Model
| Treatment Group | Dose and Schedule | Mean Tumor Volume at Endpoint (mm³) ± SEM | % TGI | Mean Body Weight Change (%) ± SEM |
| Vehicle Control | - | N/A | ||
| This compound | 25 mg/kg, QD, PO | |||
| This compound | 50 mg/kg, QD, PO | |||
| Positive Control | - |
Mandatory Visualizations
Signaling Pathway Diagram
Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of this compound.
Experimental Workflow Diagram
Caption: Workflow for the preclinical efficacy evaluation of this compound.
Logical Relationship Diagram
Caption: Decision-making flowchart for this compound efficacy studies.
References
- 1. noblelifesci.com [noblelifesci.com]
- 2. Preclinical Testing Techniques: Paving the Way for New Oncology Screening Approaches [mdpi.com]
- 3. CRO | preclinical services | Drug efficacy | Biotrial [biotrial.com]
- 4. In-vitro assays for immuno-oncology drug efficacy assessment and screening for personalized cancer therapy: scopes and challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In Vitro Efficacy Evaluation for Cancer Therapy - Alfa Cytology [alfacytology.com]
- 6. tandfonline.com [tandfonline.com]
- 7. In Vitro Assays to Study The Hallmarks of Cancer - QIMA Life Sciences [qima-lifesciences.com]
- 8. MTT assay - Wikipedia [en.wikipedia.org]
- 9. Cell viability assays | Abcam [abcam.com]
- 10. Comparison of Different Methods for Determining Cell Viability - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. Apoptosis Protocols | Thermo Fisher Scientific - US [thermofisher.com]
- 12. Caspase-Glo® 3/7 Assay Protocol [france.promega.com]
- 13. Cell Meter™ Caspase 3/7 Activity Apoptosis Assay Kit *Green Fluorescence* | AAT Bioquest [aatbio.com]
- 14. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 15. Western Blot Protocol - Creative Biolabs [modelorg-ab.creative-biolabs.com]
- 16. Western blot protocol | Abcam [abcam.com]
- 17. Western Blot Protocol | Proteintech Group [ptglab.com]
- 18. Western Blot Protocols and Recipes | Thermo Fisher Scientific - US [thermofisher.com]
- 19. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 21. Pharmacokinetics and Pharmacodynamics in Drug Development | AMSbiopharma [amsbiopharma.com]
- 22. Blog: What are Pharmacokinetic and Pharmacodynamic Studies? | ALS TDI [als.net]
- 23. bioagilytix.com [bioagilytix.com]
- 24. Calculation of tumor growth inhibition rate [bio-protocol.org]
- 25. Growth Rate Analysis and Efficient Experimental Design for Tumor Xenograft Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. aacrjournals.org [aacrjournals.org]
- 28. Statistical reporting of clinical pharmacology research - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing LabMol-301 Concentration for Cell Viability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of LabMol-301 for cell viability experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a dual inhibitor of two key Zika virus (ZIKV) enzymes: NS5 RNA-dependent RNA polymerase (RdRp) and NS2B-NS3 protease.[1][2][3] These enzymes are essential for the replication of the Zika virus. By inhibiting these enzymes, this compound effectively blocks viral replication and has a cytoprotective effect, preventing ZIKV-induced cell death.[1]
Q2: What is a good starting concentration range for this compound in a cell viability assay?
A2: Based on reported in vitro data, a sensible starting range for this compound concentration would be between 0.1 µM and 20 µM. This range brackets the known IC50 values for its enzymatic targets (0.8 µM for NS5 RdRp and 7.4 µM for NS2B-NS3pro) and its EC50 for cytoprotective effects (6.68 µM) in ZIKV-infected cells.[1][2][3] A dose-response curve within this range should allow for the determination of the optimal concentration for your specific cell line and experimental conditions.
Q3: How does this compound's mechanism of action affect the experimental setup?
A3: Since this compound targets viral enzymes, its effect on cell viability will be most apparent in the context of a Zika virus infection. For cytotoxicity assessment of the compound itself, uninfected cells should be treated with this compound. To assess its antiviral efficacy, cells should be infected with ZIKV prior to or concurrently with this compound treatment.
Q4: Which cell viability assay is recommended for use with this compound?
A4: Standard colorimetric assays such as MTT, MTS, or XTT are suitable for assessing cell viability in the presence of this compound.[4][5][6] These assays measure the metabolic activity of viable cells. It is crucial to include proper controls, such as vehicle-treated cells (e.g., DMSO) and untreated infected cells, to accurately interpret the results.
Troubleshooting Guides
This section provides solutions to common issues encountered when optimizing this compound concentration.
| Problem | Possible Cause | Recommended Solution |
| High variability between replicate wells | 1. Uneven cell seeding. 2. Edge effects in the microplate. 3. Inconsistent pipetting of this compound or assay reagents. | 1. Ensure a single-cell suspension before seeding and mix gently after seeding. 2. Avoid using the outer wells of the plate or fill them with sterile PBS or media. 3. Use calibrated pipettes and be consistent with technique. |
| No significant effect of this compound on cell viability in ZIKV-infected cells | 1. This compound concentration is too low. 2. Incubation time is too short. 3. Low viral titer or inefficient infection. | 1. Increase the concentration range of this compound in your dose-response experiment. 2. Extend the incubation period (e.g., from 24h to 48h or 72h). 3. Verify viral titer and optimize the multiplicity of infection (MOI). |
| High cytotoxicity observed in uninfected cells at low this compound concentrations | 1. Cell line is particularly sensitive to the compound or the vehicle (e.g., DMSO). 2. Incorrect stock solution concentration. | 1. Perform a dose-response of the vehicle alone to determine its toxicity threshold. Ensure the final DMSO concentration is consistent across all wells and ideally below 0.5%. 2. Verify the concentration of your this compound stock solution. |
| Inconsistent results between experiments | 1. Variation in cell passage number or health. 2. Differences in incubation conditions (temperature, CO2). 3. Lot-to-lot variability of reagents. | 1. Use cells within a consistent and low passage number range and ensure they are healthy and in the logarithmic growth phase before seeding.[7] 2. Ensure consistent incubator conditions. 3. Record lot numbers of all reagents used. |
Experimental Protocols
Determining the Optimal Concentration of this compound using an MTT Assay
This protocol is designed to determine the effective concentration of this compound for protecting cells from ZIKV-induced cell death.
Materials:
-
This compound
-
Zika virus (ZIKV) stock of known titer
-
Vero E6 cells (or other susceptible cell line)
-
Dulbecco's Modified Eagle Medium (DMEM) with 2% Fetal Bovine Serum (FBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
DMSO (vehicle for this compound)
Procedure:
-
Cell Seeding:
-
Trypsinize and count Vero E6 cells.
-
Seed 1 x 10^4 cells per well in a 96-well plate in 100 µL of DMEM with 2% FBS.
-
Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 2X working stock of this compound in DMEM with 2% FBS at various concentrations (e.g., 40 µM, 20 µM, 10 µM, 5 µM, 2.5 µM, 1.25 µM, 0.62 µM, 0.31 µM).
-
Also prepare a 2X working stock of the vehicle (DMSO) at a concentration equivalent to the highest this compound concentration.
-
Remove the media from the cells and add 50 µL of the 2X this compound or vehicle solutions to the appropriate wells.
-
-
Virus Infection:
-
Immediately after adding the compound, add 50 µL of ZIKV diluted in DMEM with 2% FBS at a multiplicity of infection (MOI) of 0.1.
-
For control wells (uninfected), add 50 µL of media without the virus.
-
-
Incubation:
-
Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
-
MTT Assay:
-
After incubation, carefully remove 100 µL of the supernatant from each well.
-
Add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well.
-
Mix gently on an orbital shaker to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the uninfected, vehicle-treated control cells.
-
Plot the percentage of cell viability against the Log of this compound concentration to determine the EC50 value.
-
Data Presentation
Table 1: In Vitro Activity of this compound
| Target | IC50 / EC50 (µM) |
| NS5 RNA-dependent RNA polymerase (RdRp) | 0.8[1][2][3] |
| NS2B-NS3 Protease | 7.4[1][2][3] |
| Cytoprotective Effect (ZIKV-infected GSC387 cells) | 6.68[1] |
Table 2: Example Data for Determining this compound EC50
| This compound (µM) | Absorbance (570 nm) | % Cell Viability |
| 0 (Uninfected Control) | 1.25 | 100 |
| 0 (Infected Control) | 0.45 | 36 |
| 0.31 | 0.52 | 41.6 |
| 0.62 | 0.61 | 48.8 |
| 1.25 | 0.75 | 60 |
| 2.5 | 0.92 | 73.6 |
| 5 | 1.05 | 84 |
| 10 | 1.15 | 92 |
| 20 | 1.18 | 94.4 |
Visualizations
Caption: Zika Virus replication cycle and points of inhibition by this compound.
Caption: Workflow for determining the EC50 of this compound.
Caption: Troubleshooting decision tree for this compound experiments.
References
- 1. The Interface between Methyltransferase and Polymerase of NS5 Is Essential for Flavivirus Replication | PLOS Neglected Tropical Diseases [journals.plos.org]
- 2. The flavivirus NS2B-NS3 protease-helicase as a target for antiviral drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Potential Role of Flavivirus NS2B-NS3 Proteases in Viral Pathogenesis and Anti-flavivirus Drug Discovery Employing Animal Cells and Models: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Interface between Methyltransferase and Polymerase of NS5 Is Essential for Flavivirus Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Functional interplay among the flavivirus NS3 protease, helicase, and cofactors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Formation of the flavivirus envelope: role of the viral NS2B-NS3 protease - PMC [pmc.ncbi.nlm.nih.gov]
LabMol-301 Stability in Solution: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the stability of LabMol-301 in solution during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: Based on available data, the following storage conditions are recommended for this compound to maintain its integrity:
| Formulation | Storage Temperature | Duration |
| Powder | -20°C | 2 years |
| In DMSO | 4°C | 2 weeks |
| In DMSO | -80°C | 6 months |
| [1] |
Q2: My this compound solution appears to be degrading. What are the potential causes?
A2: this compound can be susceptible to several degradation pathways.[2] Key factors that can contribute to its instability in solution include:
-
Oxidation: The chemical structure of this compound may be prone to oxidation, especially when exposed to air or reactive oxygen species.[2]
-
Hydrolysis: Depending on the pH of the solution, certain functional groups in this compound could be susceptible to hydrolysis.
-
Photodegradation: Exposure to light, particularly UV light, can induce degradation of photosensitive compounds.
-
Temperature: Elevated temperatures can accelerate the rate of chemical degradation.
-
pH: The stability of this compound is likely pH-dependent. Extreme pH values can catalyze degradation reactions.
Q3: How can I improve the stability of this compound in my aqueous experimental buffer?
A3: To enhance the stability of this compound in aqueous solutions, consider the following strategies:
-
pH Control: Utilize a buffer system to maintain a stable pH within a range that is optimal for the compound's stability.[3] It is recommended to perform a pH stability profile to determine this optimal range.
-
Use of Antioxidants: To mitigate oxidative degradation, consider adding antioxidants such as ascorbic acid or butylated hydroxytoluene (BHT) to your solution.[3]
-
Chelating Agents: If metal-catalyzed degradation is suspected, the addition of a chelating agent like ethylenediaminetetraacetic acid (EDTA) can be beneficial.[3]
-
Minimize Light Exposure: Protect your this compound solutions from light by using amber vials or by wrapping containers in aluminum foil.
-
Temperature Control: Prepare and store solutions at low temperatures (e.g., on ice or at 4°C) and for the shortest time possible before use.
-
Co-solvents: If solubility is a concern and is contributing to instability, the use of a minimal amount of a water-miscible organic co-solvent, such as DMSO or ethanol, may be necessary. However, always consider the compatibility of the co-solvent with your experimental system.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation in aqueous buffer | Poor aqueous solubility. | - Increase the concentration of a suitable co-solvent (e.g., DMSO).- Consider the use of solubility enhancers such as cyclodextrins.[4]- Prepare a more concentrated stock in an organic solvent and dilute it further in the aqueous buffer immediately before use. |
| Loss of activity over a short period in solution | Chemical degradation (e.g., oxidation, hydrolysis). | - Prepare fresh solutions for each experiment.- Add an antioxidant (e.g., 0.1% ascorbic acid) or a chelating agent (e.g., 1 mM EDTA) to the buffer.[3]- Work at lower temperatures (e.g., on ice). |
| Inconsistent results between experiments | Inconsistent solution preparation or storage. | - Standardize the protocol for solution preparation, including the source of solvents and the final pH.- Aliquot stock solutions to avoid repeated freeze-thaw cycles. |
| Color change in the solution | Oxidative degradation or reaction with buffer components. | - Evaluate the compatibility of this compound with all buffer components.- Prepare solutions under an inert atmosphere (e.g., nitrogen or argon) if severe oxidation is suspected. |
Experimental Protocols
Protocol 1: Determining the Optimal pH for this compound Stability
-
Prepare a series of buffers with pH values ranging from 4 to 9 (e.g., citrate buffer for pH 4-6, phosphate buffer for pH 6-8, and borate buffer for pH 8-9).
-
Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., DMSO).
-
Dilute the stock solution into each buffer to the final desired concentration.
-
Incubate the solutions at a constant temperature (e.g., room temperature or 37°C).
-
At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot from each solution.
-
Analyze the concentration of the remaining this compound using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Plot the percentage of this compound remaining against time for each pH to determine the pH at which the compound is most stable.
Protocol 2: Assessing the Effect of Antioxidants on this compound Stability
-
Prepare your optimal experimental buffer as determined from Protocol 1.
-
Divide the buffer into two portions. To one portion, add a known concentration of an antioxidant (e.g., 0.1% w/v ascorbic acid). The other portion will serve as the control.
-
Prepare a concentrated stock solution of this compound in a suitable organic solvent.
-
Dilute the stock solution into both the control buffer and the antioxidant-containing buffer to the final desired concentration.
-
Incubate the solutions under conditions that are known to promote degradation (e.g., exposure to air and light at room temperature).
-
At various time points , analyze the concentration of the remaining this compound in both solutions using HPLC.
-
Compare the degradation rates between the control and the antioxidant-containing solution to determine the effectiveness of the antioxidant.
Visualizations
References
Addressing LabMol-301 off-target effects in assays
Welcome to the technical support center for LabMol-301. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound and troubleshooting potential issues, with a specific focus on addressing off-target effects.
Frequently Asked Questions (FAQs)
Q1: What are the known on-target activities of this compound?
A1: this compound is a known inhibitor of two key enzymes in the Zika virus (ZIKV) replication cycle: NS5 RNA-dependent RNA polymerase (NS5 RdRp) and NS2B-NS3 protease.[1][2][3][4][5] It exhibits a cytoprotective effect by preventing ZIKV-induced cell death.[1][2][3][4][5]
Q2: What are the IC50 values of this compound for its primary targets?
A2: The reported IC50 values for this compound are 0.8 µM for NS5 RdRp and 7.4 µM for NS2B-NS3 protease.[1][2][3][4][5]
| Target | IC50 (µM) |
| NS5 RdRp | 0.8 |
| NS2B-NS3 Protease | 7.4 |
Q3: What is the chemical structure and molecular weight of this compound?
A3: this compound is a 1H-pyrrolo[2,3-b]pyridine derivative.
-
Molecular Formula: C₁₈H₁₆N₆
-
Molecular Weight: 316.4 g/mol
Q4: Are there known off-target effects for this compound?
A4: Currently, there is no specific published data detailing the off-target profile of this compound. However, its core structure, 1H-pyrrolo[2,3-b]pyridine (also known as 7-azaindole), is a common scaffold in many kinase inhibitors.[1][2][4][6][7][8][9][10][11][12][13] Therefore, off-target kinase activity is a plausible consideration when unexpected phenotypes are observed.
Troubleshooting Guide: Unexpected Experimental Results
This guide will help you navigate unexpected results that may be due to off-target effects of this compound.
Scenario 1: I'm observing a cellular phenotype that is inconsistent with the inhibition of ZIKV replication.
Possible Cause: This could be due to an off-target effect of this compound on a cellular signaling pathway. Given the 1H-pyrrolo[2,3-b]pyridine core, off-target kinase inhibition is a primary suspect.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected phenotypes.
Experimental Protocols:
-
Step 1: Literature Review: Research known targets of compounds with a 1H-pyrrolo[2,3-b]pyridine scaffold to identify potential off-target kinase families.[1][2][4][6][7][8][9][10][11][12][13]
-
Step 2: Kinase Profiling:
-
Objective: To screen this compound against a panel of purified human kinases to identify potential off-target interactions.
-
Methodology:
-
Prepare a stock solution of this compound in DMSO.
-
Submit the compound to a commercial kinase profiling service (e.g., Eurofins, Reaction Biology) for screening against a broad panel of kinases (e.g., >400 kinases).
-
Request screening at a concentration at least 10-fold higher than the in-cell effective concentration, and ideally at 1 µM and 10 µM.
-
Analyze the data to identify kinases that show significant inhibition (typically >50%) at the tested concentrations.
-
-
-
Step 3: Validation with an Orthogonal Inhibitor:
-
Objective: To confirm if the observed phenotype is due to the inhibition of a specific off-target kinase identified in the profiling screen.
-
Methodology:
-
Select a potent and selective inhibitor for the suspected off-target kinase that is structurally distinct from this compound.
-
Treat your cells with this orthogonal inhibitor at a concentration known to be effective against its target.
-
Observe if the same unexpected phenotype is recapitulated. If so, it strengthens the hypothesis that the off-target effect is mediated by that kinase.
-
-
-
Step 4: Use a Structurally Dissimilar On-Target Inhibitor:
-
Objective: To differentiate between a novel on-target effect and an off-target effect.
-
Methodology:
-
Choose a known ZIKV NS5 RdRp or NS2B-NS3 protease inhibitor with a different chemical scaffold from this compound.
-
Treat your cells with this inhibitor at its effective concentration.
-
If the unexpected phenotype is not observed, it further suggests that the phenotype is due to an off-target effect of this compound.
-
-
Scenario 2: My in-vitro biochemical assay results with this compound do not correlate with my cell-based assay results.
Possible Cause: This discrepancy could arise from several factors, including poor cell permeability, rapid metabolism of the compound, or engagement of an off-target within the cell that is not present in the biochemical assay.
Troubleshooting Workflow:
Caption: Workflow for assay discrepancy troubleshooting.
Experimental Protocols:
-
Cellular Thermal Shift Assay (CETSA):
-
Objective: To identify the intracellular targets of this compound by observing changes in protein thermal stability upon compound binding.
-
Methodology:
-
Treat intact cells with this compound at the desired concentration.
-
Lyse the cells and divide the lysate into aliquots.
-
Heat the aliquots to a range of temperatures.
-
Centrifuge to pellet aggregated, denatured proteins.
-
Analyze the soluble protein fraction by Western blot for known on-targets (NS5 RdRp, NS2B-NS3 if expressed) and suspected off-targets (e.g., kinases), or by mass spectrometry for an unbiased survey.
-
A shift in the melting curve of a protein in the presence of this compound indicates a direct binding interaction.
-
-
Hypothetical Off-Target Kinase Profile for this compound
The following table presents a hypothetical kinase profiling result for this compound at 10 µM, illustrating how to interpret such data.
| Kinase | % Inhibition at 10 µM |
| On-Target (ZIKV Protease) | (N/A in kinase screen) |
| Kinase A | 95% |
| Kinase B | 88% |
| Kinase C | 62% |
| Kinase D | 15% |
| ... (and 400+ others) | <10% |
In this hypothetical scenario, Kinases A, B, and C would be considered potential off-target hits that warrant further investigation using orthogonal inhibitors and other validation methods.
Signaling Pathway Diagram
Should your investigations point towards a specific kinase family, it is crucial to understand the downstream signaling pathways. Below is a generic representation of a common kinase signaling cascade that could be affected by an off-target inhibitor.
Caption: Generic kinase signaling pathway potentially inhibited by this compound.
This guide provides a framework for identifying and mitigating potential off-target effects of this compound. Prudent experimental design, including appropriate controls, is essential for the accurate interpretation of results.
References
- 1. Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Cell division cycle 7 kinase inhibitors: 1H-pyrrolo[2,3-b]pyridines, synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Multi-step inhibition explains HIV-1 protease inhibitor pharmacodynamics and resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1H-Pyrrolo[2,3-b]pyridine Analogs as PLK4 Inhibitors -Quantitative Bio-Science | Korea Science [koreascience.kr]
- 7. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and evaluation of novel 1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives as potent and orally efficacious immunomodulators targeting JAK3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Rational Design, Synthesis, and Biological Evaluation of 7-Azaindole Derivatives as Potent Focused Multi-Targeted Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Azaindole Framework in the Design of Kinase Inhibitors [mdpi.com]
- 13. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
LabMol-301 Technical Support Center: Understanding and Troubleshooting Cell Viability
This technical support center provides guidance for researchers, scientists, and drug development professionals working with LabMol-301. The following information addresses common questions and troubleshooting scenarios related to cell viability in the presence of this compound. Based on current data, this compound is recognized for its cytoprotective effects against Zika virus (ZIKV)-induced cell death, rather than for inducing cytotoxicity in host cells.
Frequently Asked Questions (FAQs)
Q1: What is the primary biological activity of this compound?
This compound is an inhibitor of the Zika virus NS5 RNA-dependent RNA polymerase (RdRp) and NS2B-NS3 protease, which are essential for viral replication.[1][2][3][4][5][6] It has demonstrated a cytoprotective effect by preventing cell death induced by ZIKV infection.[1][2][3][4][5][6]
Q2: Is this compound expected to be cytotoxic to host cells?
Current research and supplier information do not indicate that this compound is cytotoxic to host cells at its effective concentrations for antiviral activity. It is primarily reported to have a cytoprotective effect in the context of ZIKV infection.[1][2][3][4][5][6] The Safety Data Sheet (SDS) for this compound indicates it is harmful if swallowed (Acute toxicity, Oral - Category 4) and very toxic to aquatic life, but this does not directly translate to cytotoxicity in in-vitro cell culture experiments at typical working concentrations.[7]
Q3: What are the recommended working concentrations for this compound in cell culture?
The effective concentration of this compound can vary depending on the cell line and experimental conditions. However, its reported IC50 and EC50 values can provide a starting point for designing experiments.
| Parameter | Value | Description |
| IC50 (NS5 RdRp) | 0.8 µM | Concentration for 50% inhibition of ZIKV NS5 RdRp activity.[1][2][3][4] |
| IC50 (NS2B-NS3pro) | 7.4 µM | Concentration for 50% inhibition of ZIKV NS2B-NS3 protease activity.[1][2][3][4] |
| EC50 | 6.68 µM | Concentration for 50% protection of GSC387 cells from ZIKV-induced cell death.[2] |
It is recommended to perform a dose-response experiment to determine the optimal non-toxic working concentration for your specific cell line and assay.
Troubleshooting Guide: Unexpected Cell Death
If you are observing unexpected cytotoxicity in your cell cultures when using this compound, consider the following potential causes and mitigation strategies.
Issue 1: Solvent Toxicity
-
Question: Could the solvent used to dissolve this compound be causing the cell death?
-
Answer: Yes. This compound is typically dissolved in dimethyl sulfoxide (DMSO). High concentrations of DMSO can be toxic to many cell lines.
-
Mitigation:
-
Ensure the final concentration of DMSO in your cell culture medium is low, typically below 0.5% and ideally at or below 0.1%.
-
Always include a vehicle control in your experiments, which consists of cells treated with the same concentration of DMSO as your this compound treated cells. This will help you differentiate between solvent-induced toxicity and any potential compound effect.
-
Issue 2: Incorrect Compound Concentration
-
Question: Could an error in calculating the concentration of this compound lead to cytotoxicity?
-
Answer: Yes. A calculation or dilution error resulting in a much higher than intended concentration of this compound could potentially lead to off-target effects and cytotoxicity.
-
Mitigation:
-
Double-check all calculations for preparing your stock solution and subsequent dilutions.
-
Ensure your stock solution is fully dissolved and homogenous before making further dilutions.
-
Perform a serial dilution of your compound to establish a dose-response curve for your specific cell line.
-
Issue 3: Cell Culture Contamination
-
Question: How can I be sure that the observed cell death is not due to contamination?
-
Answer: Microbial contamination (bacteria, yeast, fungi, or mycoplasma) is a common cause of unexpected cell death in culture.
-
Mitigation:
-
Regularly inspect your cell cultures under a microscope for any signs of contamination.
-
Periodically test your cell lines for mycoplasma contamination.
-
Always use aseptic techniques when handling cell cultures and reagents.
-
Issue 4: Cell Line Sensitivity
-
Question: Could my specific cell line be particularly sensitive to this compound or the experimental conditions?
-
Answer: Yes, different cell lines can have varying sensitivities to chemical compounds and handling procedures.
-
Mitigation:
-
When working with a new cell line, it is advisable to perform a preliminary toxicity screen over a broad range of this compound concentrations.
-
Consult the literature to see if your cell line has any known sensitivities.
-
Experimental Protocols
Standard MTT Assay for Cell Viability Assessment
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.
Materials:
-
96-well plate
-
Cells in culture
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Culture medium
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a "cells only" control and a "vehicle control" (medium with the highest concentration of DMSO used).
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control.
Diagrams
Caption: Experimental workflow for assessing cell viability with this compound.
Caption: Troubleshooting logic for unexpected cell death with this compound.
Caption: Mechanism of this compound in inhibiting ZIKV and preventing cell death.
References
- 1. This compound|CAS 1360243-08-8|DC Chemicals [dcchemicals.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound Datasheet DC Chemicals [dcchemicals.com]
- 4. This compound — TargetMol Chemicals [targetmol.com]
- 5. This compound - Ace Therapeutics [acetherapeutics.com]
- 6. Buy this compound [smolecule.com]
- 7. This compound|1360243-08-8|MSDS [dcchemicals.com]
Technical Support Center: Improving the In Vivo Bioavailability of LabMol-301
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers and drug development professionals in overcoming potential challenges with the in vivo bioavailability of LabMol-301. As specific bioavailability data for this compound is not currently published, this guide focuses on established methods for enhancing the bioavailability of research compounds that may exhibit poor solubility or permeability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an inhibitor of two key enzymes essential for the replication of the Zika virus: NS5 RNA-dependent RNA polymerase (NS5 RdRp) and NS2B-NS3 protease (NS2B-NS3pro).[1][2][3][4][5] Its dual inhibitory action prevents viral replication and protects cells from virus-induced death, making it a promising candidate for antiviral drug development.[1][3]
Q2: Are there any known in vivo studies or bioavailability data for this compound?
Currently, there are no publicly available data on the in vivo bioavailability or specific formulations of this compound. The available information focuses on its in vitro activity and mechanism of action.[1][2][3][4][5] Therefore, researchers should anticipate the need for formulation development to achieve optimal exposure in animal models.
Q3: What are the potential causes of low bioavailability for a compound like this compound?
Low bioavailability of a compound can stem from several factors, including:
-
Poor aqueous solubility: Many organic compounds are not readily soluble in water, which can limit their dissolution in the gastrointestinal tract.
-
Low permeability: The compound may not efficiently cross the intestinal membrane to enter the bloodstream.
-
First-pass metabolism: The compound may be extensively metabolized in the liver before it reaches systemic circulation.
-
Instability: The compound may degrade in the acidic environment of the stomach or in the presence of digestive enzymes.[6]
Troubleshooting Guide
Issue 1: Lack of in vivo efficacy despite proven in vitro potency.
This is a common challenge when transitioning from cell-based assays to animal models and can be an indicator of poor bioavailability.
Possible Solutions & Experimental Protocols:
-
Particle Size Reduction: Increasing the surface area of the drug can enhance its dissolution rate.[7][8]
-
Micronization: This process reduces particle size to the micron range.[8]
-
Nanosuspension: Reducing particle size to the sub-micron level can further improve dissolution and absorption.[6][8]
Table 1: Comparison of Particle Size Reduction Techniques
Technique Description Advantages Disadvantages Micronization Mechanical milling to produce micron-sized particles.[8] Relatively simple and cost-effective. May not be sufficient for very poorly soluble compounds. | Nanosuspension | Production of sub-micron drug particles, often stabilized by surfactants.[8] | Significantly increases surface area and dissolution rate; can improve permeability.[7][9] | More complex manufacturing process. |
-
-
Formulation with Solubilizing Agents:
-
Co-solvents: Using a mixture of solvents can improve the solubility of a drug.[10] Common co-solvents include ethanol, propylene glycol, and glycerin.[10]
-
Surfactants: These agents can increase solubility and aid in the formation of microemulsions.[6]
-
Lipid-Based Formulations: For lipophilic compounds, lipid-based delivery systems like self-emulsifying drug delivery systems (SEDDS) can enhance solubility and facilitate lymphatic uptake, potentially bypassing first-pass metabolism.[7][9]
Table 2: Overview of Solubilizing Formulation Strategies
Strategy Description Key Components Potential Benefits Co-solvent System A solution containing the drug in a mixture of water and a water-miscible organic solvent.[10] Ethanol, propylene glycol, polyethylene glycol (PEG). Simple to prepare for preclinical studies. Lipid-Based Formulation (e.g., SEDDS) A mixture of oils, surfactants, and co-solvents that forms a fine emulsion upon contact with aqueous fluids.[9] Triglycerides, phospholipids, surfactants. Enhances solubility and can bypass first-pass metabolism.[7][9] | Complexation | Encapsulating the drug molecule within a larger molecule to improve its solubility. | Cyclodextrins are commonly used.[9] | Can protect the drug from degradation and improve solubility.[6][9] |
-
Experimental Protocols
Protocol 1: Preparation of a this compound Nanosuspension by Wet Milling
Objective: To prepare a nanosuspension of this compound to improve its dissolution rate and bioavailability.
Materials:
-
This compound powder
-
Stabilizer solution (e.g., 1% w/v Poloxamer 188 in deionized water)
-
Milling media (e.g., yttrium-stabilized zirconium oxide beads)
-
High-energy media mill
Procedure:
-
Prepare a pre-suspension of this compound (e.g., 5% w/v) in the stabilizer solution.
-
Add the pre-suspension and milling media to the milling chamber.
-
Mill at a high speed for a specified duration (e.g., 2-4 hours), monitoring temperature to prevent degradation.
-
Periodically sample the suspension to measure particle size using a particle size analyzer (e.g., dynamic light scattering).
-
Continue milling until the desired particle size (e.g., <200 nm) is achieved.
-
Separate the nanosuspension from the milling media.
-
Characterize the final nanosuspension for particle size, zeta potential, and drug content.
Visualizations
Caption: Workflow for improving and evaluating the bioavailability of this compound.
Caption: Mechanism of action of this compound in inhibiting Zika virus replication.
References
- 1. Buy this compound [smolecule.com]
- 2. This compound — TargetMol Chemicals [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound Datasheet DC Chemicals [dcchemicals.com]
- 5. This compound|CAS 1360243-08-8|DC Chemicals [dcchemicals.com]
- 6. Methods of enhancing bioavailability of drugs | PPTX [slideshare.net]
- 7. upm-inc.com [upm-inc.com]
- 8. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What are the methods used for enhancement of bioavailability? [synapse.patsnap.com]
- 10. course.cutm.ac.in [course.cutm.ac.in]
LabMol-301 Delivery System: Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the LabMol-301 delivery system. The aim is to help users refine the delivery of this compound to target cells and overcome common experimental hurdles.
Frequently Asked Questions (FAQs)
1. What is the composition of the this compound delivery system?
This compound is a lipid-based nanoparticle system designed for targeted drug delivery. It consists of a lipid core to encapsulate therapeutic payloads, a polyethylene glycol (PEG) layer to enhance stability and circulation time, and a targeting ligand to facilitate uptake by specific cells.[1][2][3]
2. How does this compound enter target cells?
This compound is designed to enter target cells primarily through receptor-mediated endocytosis.[4] The targeting ligand on the nanoparticle surface binds to specific receptors on the target cell, triggering the cell to internalize the nanoparticle within an endosome.[5][6][7]
3. What are the critical quality attributes of this compound that I should monitor?
The critical quality attributes of this compound that significantly impact its performance are:
-
Particle Size and Polydispersity Index (PDI): These affect the biodistribution and cellular uptake of the nanoparticles.[8][9][10]
-
Zeta Potential: This indicates the surface charge and colloidal stability of the nanoparticles in suspension.[11][12]
-
Drug Loading and Encapsulation Efficiency: These determine the therapeutic payload delivered to the target cells.
Troubleshooting Guides
This section provides solutions to common problems encountered during the formulation, characterization, and in vitro testing of the this compound delivery system.
Section 1: Formulation and Stability Issues
Problem: this compound nanoparticles are aggregating or precipitating out of solution.
-
Possible Cause 1: Suboptimal Formulation Parameters.
-
Possible Cause 2: Issues with the Suspension Medium.
-
Solution: Nanoparticles can be sensitive to the pH and ionic strength of the medium.[11][13] For storage, use a buffer with a pH that maintains a stable surface charge. When preparing for in vitro experiments, ensure the cell culture medium does not cause aggregation. Performing a stability study in the intended biological medium is recommended.[1][11]
-
Quantitative Data Summary: Stability in Different Media
| Medium | Incubation Time (hours) | Average Particle Size (nm) | Polydispersity Index (PDI) |
| PBS (pH 7.4) | 0 | 120 | 0.15 |
| 24 | 125 | 0.18 | |
| DMEM + 10% FBS | 0 | 135 | 0.25 |
| 24 | 250 (Aggregation) | > 0.5 |
Troubleshooting Workflow: Nanoparticle Aggregation
Caption: Troubleshooting workflow for nanoparticle aggregation.
Section 2: Characterization Challenges
Problem: Inconsistent particle size measurements with Dynamic Light Scattering (DLS).
-
Possible Cause 1: Sample Preparation Issues.
-
Possible Cause 2: Inappropriate DLS Algorithm.
-
Solution: Use the appropriate algorithm for your sample's expected distribution. For monomodal distributions, a different algorithm is used than for polydisperse samples.[16]
-
-
Possible Cause 3: High Polydispersity Index (PDI).
-
Solution: A high PDI (>0.3) indicates a broad size distribution, which can make DLS measurements less reliable.[16] Consider optimizing the formulation to achieve a more uniform particle size.
-
Quantitative Data Summary: Effect of Concentration on DLS Measurement
| Concentration (mg/mL) | Measured Size (nm) | Polydispersity Index (PDI) |
| 1.0 | 95 | 0.45 |
| 0.1 | 120 | 0.15 |
| 0.01 | 122 | 0.14 |
Section 3: In Vitro Efficacy and Targeting
Problem: Low cellular uptake of this compound in target cells.
-
Possible Cause 1: Insufficient Targeting Ligand Density or Accessibility.
-
Solution: Optimize the concentration of the targeting ligand in the formulation. Ensure the PEG linker length is appropriate to allow the ligand to be accessible for receptor binding.[17]
-
-
Possible Cause 2: Low Receptor Expression on Target Cells.
-
Solution: Confirm the expression level of the target receptor on your cell line using techniques like flow cytometry or western blotting.
-
-
Possible Cause 3: Competition with Components in the Cell Culture Medium.
-
Solution: Serum proteins can sometimes mask the targeting ligand.[18] Consider performing uptake studies in serum-free medium for a short duration, but be mindful of potential effects on cell health.
-
Experimental Workflow: Assessing Cellular Uptake
Caption: Workflow to troubleshoot low cellular uptake.
Problem: Poor therapeutic efficacy despite successful cellular uptake.
-
Possible Cause: Inefficient Endosomal Escape.
-
Solution: After endocytosis, this compound is sequestered in endosomes. For the therapeutic payload to be effective, it must escape into the cytoplasm.[19][20][21] Consider incorporating an endosomolytic agent into the this compound formulation. These are often pH-responsive components that disrupt the endosomal membrane as the pH decreases during endosomal maturation.[19][21]
-
Signaling Pathway: Receptor-Mediated Endocytosis and Endosomal Escape
Caption: Pathway of this compound entry and endosomal escape.
Experimental Protocols
Protocol 1: Dynamic Light Scattering (DLS) for Particle Size and PDI
-
Sample Preparation:
-
Filter the desired aqueous buffer (e.g., 10 mM NaCl) through a 0.22 µm filter.
-
Dilute the this compound nanoparticle suspension in the filtered buffer to a final concentration of approximately 0.1 mg/mL. The optimal concentration may need to be determined empirically.[14]
-
Gently mix the solution by pipetting up and down. Avoid vortexing, which can cause aggregation.
-
-
Measurement:
-
Transfer the diluted sample to a clean DLS cuvette.
-
Equilibrate the sample at the desired temperature (e.g., 25°C) in the DLS instrument for at least 2 minutes.
-
Perform at least three replicate measurements.
-
-
Data Analysis:
-
Analyze the data using the cumulants method to obtain the Z-average diameter and the Polydispersity Index (PDI).
-
If a multimodal distribution is suspected, use the distribution analysis algorithm.[16]
-
Protocol 2: MTT Assay for Cytotoxicity
-
Cell Seeding:
-
Seed target cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate for 24 hours to allow cells to attach.
-
-
Treatment:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include untreated cells as a control.
-
Incubate for the desired treatment period (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
Solubilization and Measurement:
-
Data Analysis:
-
Subtract the absorbance of the blank (medium only) from all readings.
-
Calculate cell viability as a percentage of the untreated control.
-
Protocol 3: Cellular Uptake by Flow Cytometry
-
Cell Seeding and Treatment:
-
Seed target cells in a 12-well plate at an appropriate density to reach 70-80% confluency on the day of the experiment.
-
Treat the cells with fluorescently labeled this compound at the desired concentration for various time points (e.g., 1, 4, and 24 hours).
-
-
Cell Harvesting:
-
Wash the cells twice with cold PBS to remove unbound nanoparticles.
-
Harvest the cells using trypsin-EDTA.
-
Centrifuge the cell suspension and resuspend the pellet in flow cytometry buffer (e.g., PBS with 2% FBS).
-
-
Staining (Optional):
-
To distinguish live from dead cells, a viability dye can be added according to the manufacturer's protocol.
-
-
Flow Cytometry Analysis:
-
Analyze the cells on a flow cytometer, measuring the fluorescence intensity in the appropriate channel for your fluorescent label.
-
Use untreated cells as a negative control to set the gate for fluorescence.
-
-
Data Analysis:
-
Quantify the percentage of fluorescently positive cells and the mean fluorescence intensity (MFI) of the positive population.
-
Protocol 4: Endosomal Escape Assay (Galectin-8 Staining)
-
Cell Seeding and Treatment:
-
Seed cells on glass coverslips in a 24-well plate.
-
Treat with fluorescently labeled this compound for the desired time.
-
-
Fixation and Permeabilization:
-
Wash cells with PBS.
-
Fix with 4% paraformaldehyde for 15 minutes.
-
Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
-
Staining:
-
Block with 1% BSA in PBS for 30 minutes.
-
Incubate with an anti-Galectin-8 antibody for 1 hour.
-
Wash and incubate with a fluorescently labeled secondary antibody for 1 hour.
-
Stain nuclei with DAPI.
-
-
Imaging:
-
Mount the coverslips on microscope slides.
-
Image using a confocal microscope. Punctate Galectin-8 staining that co-localizes with the fluorescent this compound indicates endosomal rupture.
-
References
- 1. Functionalized Nanoparticles with Long-Term Stability in Biological Media - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Drug delivery and nanoparticles: Applications and hazards - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Challenges in design and characterization of ligand-targeted drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Challenges in design and characterization of ligand-targeted drug delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Challenges in Development of Nanoparticle-Based Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The effect of nanoparticle uptake on cellular behavior: disrupting or enabling functions? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chalcogen.ro [chalcogen.ro]
- 12. ijnrd.org [ijnrd.org]
- 13. Nanoparticle modification in biological media: implications for oral nanomedicines - RSC Advances (RSC Publishing) DOI:10.1039/C9RA08403G [pubs.rsc.org]
- 14. brookhaveninstruments.com [brookhaveninstruments.com]
- 15. youtube.com [youtube.com]
- 16. particletechlabs.com [particletechlabs.com]
- 17. Identification and optimization of tunable endosomal escape parameters for enhanced efficacy in peptide-targeted prodrug-loaded nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Cellular Uptake of Nanoparticles: Journey Inside the Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Controlling endosomal escape using nanoparticle composition: current progress and future perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Strategies for improving endosomal escape of polymeric nanoparticles [staging.insights.bio]
- 21. Advancing endosomal escape of polymeric nanoparticles: towards improved intracellular delivery - Materials Horizons (RSC Publishing) [pubs.rsc.org]
- 22. creative-diagnostics.com [creative-diagnostics.com]
- 23. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to ZIKV Inhibitors: Benchmarking LabMol-301
For Researchers, Scientists, and Drug Development Professionals
The emergence of Zika virus (ZIKV) as a global health concern has catalyzed the search for effective antiviral therapies. This guide provides a comparative analysis of LabMol-301, a dual inhibitor of ZIKV non-structural proteins NS5 RNA-dependent RNA polymerase (RdRp) and NS2B-NS3 protease, against other notable ZIKV inhibitors. The information herein is intended to support researchers and drug development professionals in their efforts to combat this significant pathogen.
At a Glance: this compound
This compound has demonstrated a unique dual-inhibitory mechanism against two crucial ZIKV enzymes essential for viral replication. It exhibits potent activity in enzymatic assays and a protective effect in ZIKV-infected cells.[1][2][3]
Quantitative Comparison of ZIKV Inhibitors
The following tables summarize the in vitro efficacy and cytotoxicity of this compound and other selected ZIKV inhibitors. Data is presented to facilitate a clear comparison of their potency and therapeutic window.
Table 1: Inhibitors of ZIKV NS5 RNA-dependent RNA Polymerase (RdRp)
| Compound | Target | IC50 (µM) | EC50 (µM) | CC50 (µM) | Cell Line | Reference |
| This compound | NS5 RdRp | 0.8 | 6.68 | >100 | GSC387 | [1] |
| Sofosbuvir triphosphate | NS5 RdRp | 7.3 | 8.3 | >100 | - | [4] |
| 7DMA | NS5 RdRp | - | 9.6 ± 2.2 | >357 | Vero | [5] |
| Pedalitin | NS5 RdRp | 4.1 | 19.28 | 83.66 | Vero | [6] |
| Quercetin | NS5 RdRp | 0.5 | - | - | - | [6] |
| Posaconazole | NS5 RdRp | 4.29 | 0.59 | >100 | - | [7] |
Table 2: Inhibitors of ZIKV NS2B-NS3 Protease (NS2B-NS3pro)
| Compound | Target | IC50 (µM) | EC50 (µM) | CC50 (µM) | Cell Line | Reference |
| This compound | NS2B-NS3pro | 7.4 | 6.68 | >100 | GSC387 | [1] |
| Compound 23 | NS2B-NS3pro | 0.20 | - | - | - | [8] |
| Compound 14 | NS2B-NS3pro | 0.95 | - | - | - | [8] |
| Novobiocin | NS2B-NS3pro | - | 26.12 (µg/ml) | 850.50 (µg/ml) | Vero | [5] |
| Lopinavir-ritonavir | NS2B-NS3pro | - | 4.78 (µg/ml) | 30.00 (µg/ml) | Vero | [5] |
Table 3: ZIKV Entry Inhibitors
| Compound | Target | IC50 (µM) | EC50 (µM) | CC50 (µM) | Cell Line | Reference |
| Pyrimidine-Der1 | E Protein | 4.23 | - | >90 | Vero-E6 | [7] |
| Curcumin | E Protein | 1.90 | - | 11.6 | Vero | [5] |
| Nanchangmycin | Clathrin-mediated endocytosis | 0.1 - 0.4 | - | >10 | U2OS, HBMEC, Jeg-3 | [9] |
| Niclosamide | Endosomal acidification | - | 12.3 ± 0.6 | 4.8 ± 1.0 | A549 | [5] |
Table 4: Host-Targeting ZIKV Inhibitors
| Compound | Target | IC50 (µM) | EC50 (µM) | CC50 (µM) | Cell Line | Reference |
| Emricasan | Pan-caspase | 0.13 - 0.9 | - | - | SNB-19 | [10] |
| Mycophenolic acid | IMPDH | - | - | 275.40 | Vero | [3] |
| Ribavirin | IMPDH | - | 1.1 | - | Huh7 | [11] |
In Vivo Efficacy
Several of the aforementioned inhibitors have been evaluated in animal models, providing crucial insights into their potential therapeutic efficacy.
-
7DMA: In AG129 mice infected with ZIKV, 7DMA treatment reduced viremia and delayed virus-induced morbidity and mortality.[5]
-
BCX4430: This adenosine analog demonstrated potent activity against ZIKV in a lethal mouse model, significantly improving outcomes even when treatment was initiated at peak viremia.[12]
-
Sofosbuvir: In a neonatal mouse model, sofosbuvir treatment protected ZIKV-infected mice from mortality and prevented both short- and long-term neurological sequelae.[13]
Experimental Protocols
Standardized assays are critical for the evaluation and comparison of antiviral compounds. Below are detailed methodologies for key experiments cited in this guide.
Plaque Reduction Neutralization Test (PRNT)
The PRNT is a functional assay that quantifies the titer of neutralizing antibodies in a sample.
-
Cell Culture: Vero cells are seeded in 6-well plates and cultured to form a confluent monolayer.
-
Virus-Inhibitor Incubation: Serial dilutions of the test compound are incubated with a known amount of ZIKV (typically 100 plaque-forming units) for 1 hour at 37°C to allow for neutralization.
-
Infection: The virus-compound mixtures are added to the Vero cell monolayers and incubated for 1 hour at 37°C to allow for viral adsorption.
-
Overlay: The inoculum is removed, and the cells are overlaid with a medium containing 1% carboxymethylcellulose or Avicel to restrict virus spread to adjacent cells, resulting in the formation of localized plaques.
-
Incubation: Plates are incubated for 4-5 days to allow for plaque development.
-
Staining and Counting: The overlay is removed, and the cell monolayer is fixed and stained with crystal violet. Plaques are then counted, and the 50% inhibitory concentration (IC50) is calculated as the compound concentration that reduces the number of plaques by 50% compared to the virus-only control.[14][15]
Cytotoxicity Assay (MTT/XTT Assay)
Cytotoxicity assays are performed to determine the concentration of a compound that is toxic to host cells, which is essential for calculating the selectivity index.
-
Cell Seeding: Host cells (e.g., Vero, Huh-7) are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with serial dilutions of the test compound and incubated for a period that mirrors the antiviral assay (e.g., 48-72 hours).
-
MTT/XTT Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) is added to each well.
-
Incubation: The plates are incubated for 2-4 hours at 37°C. During this time, metabolically active cells convert the tetrazolium salt into a colored formazan product.
-
Measurement: The formazan product is solubilized, and the absorbance is measured using a microplate reader.
-
Calculation: The 50% cytotoxic concentration (CC50) is calculated as the compound concentration that reduces cell viability by 50% compared to untreated control cells.[16][17]
Visualizing the Battleground: ZIKV Replication and Inhibition
To better understand the mechanisms of the inhibitors discussed, the following diagrams illustrate the ZIKV replication cycle and the points of intervention for various antiviral strategies.
Caption: Overview of the Zika Virus replication cycle.
Caption: Targets of different classes of ZIKV inhibitors.
Experimental Workflow
The discovery and validation of antiviral compounds typically follow a structured workflow, from initial high-throughput screening to in vivo efficacy studies.
Caption: Workflow for antiviral drug discovery.
References
- 1. Importance of Zika Virus NS5 Protein for Viral Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antiviral Drug Screening - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 3. Identification of Inhibitors of ZIKV Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dual function of Zika virus NS2B-NS3 protease | PLOS Pathogens [journals.plos.org]
- 5. Frontiers | Development of Small-Molecule Inhibitors Against Zika Virus Infection [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Development of Small-Molecule Inhibitors Against Zika Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. graphviz.org [graphviz.org]
- 11. dot | Graphviz [graphviz.org]
- 12. researchgate.net [researchgate.net]
- 13. biorxiv.org [biorxiv.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. m.youtube.com [m.youtube.com]
A Comparative Analysis of LabMol-301 and Sofosbuvir for the Inhibition of Zika Virus
For Immediate Release
In the ongoing search for effective antiviral therapies against Zika virus (ZIKV), a flavivirus linked to severe neurological complications, two compounds, LabMol-301 and the repurposed drug sofosbuvir, have emerged as notable inhibitors. This guide provides a detailed comparison of their performance, mechanism of action, and the experimental data supporting their anti-ZIKV activity, intended for researchers, scientists, and drug development professionals.
At a Glance: this compound vs. Sofosbuvir
| Feature | This compound | Sofosbuvir |
| Primary Mechanism of Action | Dual inhibitor of ZIKV NS5 RNA-dependent RNA polymerase (RdRp) and NS2B-NS3 protease (NS2B-NS3pro). | Prodrug that is metabolized to its active triphosphate form, which acts as a chain terminator for the ZIKV NS5 RdRp. |
| Reported Efficacy (IC50/EC50) | IC50 (NS5 RdRp): 0.8 µMIC50 (NS2B-NS3pro): 7.4 µMEC50 (Cytoprotection): 6.68 µM | IC50 (NS5 RdRp): 0.38 µMEC50 (in Huh-7 cells): ~1-5 µMEC50 (in Jar cells): ~1-5 µMEC50 (in SH-Sy5y cells): 0.65 µMEC50 (in BHK-21 cells): 1.7 µM |
| Cytotoxicity (CC50) | Not explicitly reported in the primary study. | > 200 µM in Huh-7 and Jar cells. |
| Selectivity Index (SI) | Not calculated from available data. | ≥40 in Huh-7 and Jar cells. |
| Development Stage | Preclinical | Repurposed FDA-approved drug (for Hepatitis C) |
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and sofosbuvir based on published experimental findings. It is important to note that direct head-to-head comparative studies are limited, and the data presented here are compiled from separate research articles. Variations in experimental conditions, such as cell lines and virus strains, should be considered when comparing values.
Table 1: In Vitro Efficacy of this compound against ZIKV
| Assay Type | Target | Cell Line | IC50 / EC50 (µM) | Reference |
| Enzymatic Inhibition | NS5 RdRp | - | 0.8 | [1] |
| Enzymatic Inhibition | NS2B-NS3pro | - | 7.4 | [1] |
| Cytoprotection Assay | ZIKV-induced cell death | GSC387 | 6.68 | [1] |
Table 2: In Vitro Efficacy of Sofosbuvir against ZIKV
| Assay Type | Target/Effect | Cell Line | IC50 / EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference(s) |
| Enzymatic Inhibition | NS5 RdRp | - | 0.38 | - | - | |
| Plaque Reduction Assay | Viral Yield | Huh-7 | 1 - 5 | > 200 | ≥40 | [2] |
| Plaque Reduction Assay | Viral Yield | Jar | 1 - 5 | > 200 | ≥40 | [2] |
| Antiviral Activity | Viral Replication | SH-Sy5y | 0.65 | Not Reported | Not Reported | |
| Antiviral Activity | Viral Replication | BHK-21 | 1.7 | Not Reported | Not Reported | |
| Antiviral Activity | Viral Replication | Vero | > 10 (no inhibition) | Not Reported | Not Reported | |
| Antiviral Activity | Viral Replication | hNPCs | ~32 | > 200 | > 6.25 | [2] |
Mechanisms of Action
This compound exhibits a dual-pronged attack on the ZIKV replication machinery. It directly inhibits two crucial viral enzymes: the NS5 RNA-dependent RNA polymerase (RdRp), which is responsible for replicating the viral RNA genome, and the NS2B-NS3 protease, which is essential for processing the viral polyprotein into functional individual proteins. By targeting both of these enzymes, this compound has the potential to disrupt the viral life cycle at multiple stages.[1]
Sofosbuvir , an FDA-approved drug for the treatment of Hepatitis C, is a prodrug that is intracellularly metabolized into its active triphosphate form. This active metabolite mimics the natural uridine nucleotide and is incorporated into the growing viral RNA chain by the ZIKV NS5 RdRp.[2] Once incorporated, it acts as a chain terminator, prematurely halting RNA synthesis and thereby preventing the replication of the viral genome.[2]
References
LabMol-301: A Promising Zika Virus Inhibitor with Potential for Broader Flavivirus Activity
For Researchers, Scientists, and Drug Development Professionals
LabMol-301 has emerged as a significant inhibitor of the Zika virus (ZIKV), targeting two essential viral enzymes: NS5 RNA-dependent RNA polymerase (RdRp) and the NS2B-NS3 protease. While current research primarily focuses on its efficacy against ZIKV, its mechanism of action suggests a potential for cross-reactivity with other medically important flaviviruses, including Dengue (DENV), West Nile (WNV), and Yellow Fever (YFV) viruses. This guide provides a comparative analysis of this compound's performance, supported by available experimental data, and outlines the methodologies for assessing its potential broad-spectrum antiviral activity.
Comparative Analysis of this compound and Other Flavivirus Inhibitors
Direct experimental data on the cross-reactivity of this compound against Dengue, West Nile, and Yellow Fever viruses is not yet publicly available. However, based on its known targets, which are highly conserved across the Flavivirus genus, we can infer its potential for broader activity. The following table compares the known activity of this compound against Zika virus with that of other inhibitors that have demonstrated broad-spectrum activity against multiple flaviviruses by targeting the same viral enzymes.
| Compound | Target(s) | Virus | IC50 / EC50 (µM) | Reference |
| This compound | ZIKV NS5 RdRp | Zika Virus | IC50: 0.8 | [1] |
| ZIKV NS2B-NS3pro | IC50: 7.4 | [1] | ||
| Cytoprotective Effect | EC50: 6.68 | [1] | ||
| NSC135618 | Flavivirus NS2B-NS3 protease | Dengue Virus 2 | IC50: 1.8 | [2][3] |
| Zika Virus | EC50: low µM | [2][3] | ||
| West Nile Virus | EC50: low µM | [2][3] | ||
| Yellow Fever Virus | EC50: low µM | [2][3] | ||
| Compound 23 | Flavivirus NS2B-NS3 protease | Zika Virus | IC50: 0.20 | [4] |
| Dengue Virus 2 | IC50: 0.59 | [4] | ||
| Dengue Virus 3 | IC50: 0.52 | [4] | ||
| NITD008 | Flavivirus NS5 RdRp | Dengue Virus | EC50: 0.64 | [5] |
| West Nile Virus | Broad-spectrum activity | [5] | ||
| Yellow Fever Virus | Broad-spectrum activity | [5] | ||
| Zika Virus | Broad-spectrum activity | [5] |
Note: The OpenZika project reported that while this compound exhibited a cytoprotective effect against ZIKV-induced cell death, it did not show direct antiviral activity in their cell-based assays.[6][7][8][9] This highlights the importance of utilizing a range of assays to fully characterize the compound's activity.
Signaling Pathways and Experimental Workflows
To understand the potential mechanism of action and the experimental approach to determine cross-reactivity, the following diagrams illustrate the targeted viral replication pathway and a standard workflow for antiviral testing.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. NSC135618 | Flavivirus NS2B-NS3 inhibitor | Probechem Biochemicals [probechem.com]
- 3. A conformational switch high-throughput screening assay and allosteric inhibition of the flavivirus NS2B-NS3 protease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Inhibition of NS2B/NS3 Protease: A New Therapeutic Opportunity to Treat Dengue and Zika Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent advances in the discovery of potent RNA-dependent RNA-polymerase (RdRp) inhibitors targeting viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of New Zika Protease and Polymerase Inhibitors through the Open Science Collaboration Project OpenZika - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of new Zika protease and polymerase inhibitors through the open science collaboration project OpenZika - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Independent Validation of LabMol-301 IC50 Values: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reported IC50 values for LabMol-301, a dual inhibitor of Zika virus (ZIKV) non-structural protein 5 (NS5) RNA-dependent RNA polymerase (RdRp) and non-structural protein 2B-3 protease (NS2B-NS3pro). While direct independent validation of this compound's IC50 values in separate, peer-reviewed publications is not yet available since its initial report in 2022, this document places its potency in the context of other known inhibitors targeting the same viral enzymes. All data for this compound is sourced from the primary publication by Mottin et al. (2022) from the OpenZika project.
Executive Summary
This compound has been identified as a promising hit compound for the development of anti-Zika virus therapeutics due to its dual inhibitory activity. The compound exhibits a half-maximal inhibitory concentration (IC50) of 0.8 µM against ZIKV NS5 RdRp and 7.4 µM against ZIKV NS2B-NS3pro.[1] This guide offers a detailed comparison of these values against other published inhibitors for the same targets, alongside the experimental protocols used for the initial determination of this compound's activity.
Data Presentation: Comparative IC50 Values
The following tables summarize the IC50 values of this compound in comparison to other inhibitors of ZIKV NS5 RdRp and NS2B-NS3pro.
Table 1: Comparison of IC50 Values for ZIKV NS5 RdRp Inhibitors
| Compound | IC50 (µM) | Compound Class | Reference |
| This compound | 0.8 | Non-nucleoside | Mottin et al., 2022[1] |
| Quercetin | 0.5 | Flavonoid | (2022)[2] |
| Pedalitin | 4.1 | Flavonoid | (2022)[2] |
| Posaconazole (POS) | 4.29 | Antifungal | (2023)[3] |
| Itraconazole (ITR) | 1.82 | Antifungal | (2023)[3] |
| Gossypol (GOS) | 2.54 | Natural Product | (2023)[3] |
| Sofosbuvir triphosphate | 7.3 | Nucleoside analog | (2017)[4] |
| 2'-C-ethynyl-UTP | 0.46 | Nucleotide analog | (2018)[5] |
Table 2: Comparison of IC50 Values for ZIKV NS2B-NS3pro Inhibitors
| Compound | IC50 (µM) | Compound Class | Reference |
| This compound | 7.4 | Non-competitive | Mottin et al., 2022[1] |
| Compound 5 | 5 | Not specified | (2023)[6] |
| Compound 12 | 5 | Not specified | (2023)[6] |
| Compound 8 | 6.85 | Small molecule | (2023)[7] |
| Compound 3 | 14.01 | Small molecule | (2023)[7] |
| Compound 9 | 14.2 | Small molecule | (2023)[7] |
| Temoporfin | 18.77 | Photosensitizer | (2023)[7] |
Experimental Protocols
The following are the methodologies used for the determination of this compound's IC50 values as described in the primary literature.
ZIKV NS5 RdRp Inhibition Assay
The concentration-response experiments for the Zika virus NS5 RNA-dependent RNA polymerase were conducted using serial dilutions of this compound, with concentrations ranging from 0.039 µM to 80 µM. The resulting data were analyzed and plotted using GraphPad Prism 5.0 to determine the IC50 value.[1]
ZIKV NS2B-NS3pro Inhibition Assay
To investigate the mechanism of inhibition of this compound against the ZIKV NS2B-NS3 protease, a fluorescence-based assay was employed. The initial velocity of the enzymatic reactions was determined by monitoring the fluorescence of the synthetic fluorogenic peptide, Benzoyl-Nle-Lys-Arg-Arg-4-methylcoumarin-7-amide (Bz-nKRR-AMC), in the presence of varying concentrations of the inhibitor.[1]
Mandatory Visualization
Zika Virus Replication Cycle and Inhibition by this compound
The following diagram illustrates the key steps in the Zika virus replication cycle and highlights the targets of this compound.
Caption: Zika Virus replication cycle and the inhibitory action of this compound.
Experimental Workflow for Inhibitor Identification
The diagram below outlines the general workflow employed in the OpenZika project to identify novel inhibitors like this compound.
Caption: Workflow for the discovery of Zika virus inhibitors.
References
- 1. Discovery of new Zika protease and polymerase inhibitors through the open science collaboration project OpenZika - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Identification of Potent Zika Virus NS5 RNA-Dependent RNA Polymerase Inhibitors Combining Virtual Screening and Biological Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Purification of Zika virus RNA-dependent RNA polymerase and its use to identify small-molecule Zika inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Evaluating Known Zika Virus NS2B-NS3 Protease Inhibitor Scaffolds via In Silico Screening and Biochemical Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scienceopen.com [scienceopen.com]
Exploring the Synergistic Potential of LabMol-301 in Antiviral Combination Therapy
A Guide for Researchers in Drug Development
The emergence of Zika virus (ZIKV) as a global health concern has underscored the urgent need for effective antiviral therapeutics. LabMol-301 has been identified as a promising dual inhibitor, targeting two essential ZIKV enzymes: the RNA-dependent RNA polymerase (NS5 RdRp) and the NS2B-NS3 protease.[1] While the individual efficacy of this compound is established, the exploration of its synergistic effects in combination with other antiviral agents remains a critical and un-investigated frontier.
This guide provides a comprehensive overview of the theoretical framework, potential combination strategies, and detailed experimental protocols to investigate the synergistic potential of this compound. Although direct experimental data on this compound combination therapy is not yet publicly available, this document serves as a foundational resource for researchers aiming to design and execute such studies. The principles of antiviral synergy, as demonstrated for other viruses, suggest that combination therapies can offer significant advantages, including enhanced potency, reduced risk of drug resistance, and lower effective doses, thereby minimizing potential toxicity.[2][3]
Theoretical Framework for Synergism with this compound
This compound's unique dual-targeting mechanism provides a strong rationale for its use in combination therapy. By inhibiting both the viral polymerase (NS5 RdRp) and the protease (NS2B-NS3pro), this compound disrupts two critical and distinct stages of the ZIKV replication cycle. The NS5 RdRp is responsible for replicating the viral RNA genome, while the NS2B-NS3 protease is essential for processing the viral polyprotein into functional individual proteins.
Combining this compound with an antiviral that has a different mechanism of action could lead to a synergistic effect, where the combined antiviral activity is greater than the sum of the individual effects. Potential combination partners could include drugs that target:
-
Viral Entry: Inhibiting the attachment or fusion of ZIKV to host cells.
-
Other Viral Enzymes: Targeting other viral enzymes like the NS3 helicase or the NS5 methyltransferase.
-
Host-Targeting Agents: Modulating host cell factors that are essential for viral replication.
Potential Combination Partners for this compound
Based on the current landscape of ZIKV drug discovery, several classes of compounds could be investigated for synergistic effects with this compound.
| Drug Class | Target | Rationale for Combination with this compound |
| Nucleoside/Nucleotide Analogs | NS5 RdRp (Active Site) | A combination of a non-nucleoside inhibitor like this compound with a nucleoside analog that competes with natural substrates at the active site could lead to a more profound inhibition of viral RNA synthesis. |
| Other NS2B-NS3 Protease Inhibitors | NS2B-NS3 Protease (Allosteric Sites) | Combining this compound with an inhibitor that binds to an allosteric site on the protease could induce conformational changes that enhance the binding or inhibitory activity of this compound. |
| NS3 Helicase Inhibitors | NS3 Helicase | The NS3 helicase is responsible for unwinding the viral RNA, a crucial step for replication. A dual-front attack on both RNA synthesis and unwinding could be highly effective. |
| Host-Targeting Antivirals | Host Cellular Factors | Many viruses, including ZIKV, rely on host cell machinery for their replication. Inhibitors of host kinases, lipid metabolism, or other pathways could create an intracellular environment that is non-conducive for viral replication, thus potentiating the effect of this compound. |
Illustrative Synergy Data Presentation
To quantitatively assess the interaction between this compound and a potential combination partner, a checkerboard assay is typically performed. The results can be analyzed using the Combination Index (CI) method of Chou-Talalay, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism. The following table provides a hypothetical example of how such data would be presented.
| This compound (µM) | Antiviral X (µM) | % Inhibition of ZIKV Replication | Combination Index (CI) | Interaction |
| IC50 | 0 | 50 | - | - |
| 0 | IC50 | 50 | - | - |
| 0.5 x IC50 | 0.5 x IC50 | 75 | 0.6 | Synergy |
| 0.25 x IC50 | 0.25 x IC50 | 50 | 0.5 | Synergy |
| 1.0 x IC50 | 1.0 x IC50 | 95 | 0.8 | Synergy |
| 2.0 x IC50 | 2.0 x IC50 | 99 | 1.2 | Antagonism |
Note: This table contains hypothetical data for illustrative purposes only.
Experimental Protocols
A detailed protocol for assessing the synergistic effects of this compound with another antiviral agent is provided below.
Checkerboard Assay for Antiviral Synergy
Objective: To determine the in vitro interaction between this compound and a partner antiviral against Zika virus.
Materials:
-
Vero cells (or other ZIKV-permissive cell line)
-
Zika virus stock of known titer (e.g., PFU/mL)
-
This compound (stock solution in DMSO)
-
Partner antiviral (stock solution in a suitable solvent)
-
Cell culture medium (e.g., DMEM with 2% FBS)
-
96-well cell culture plates
-
Reagents for quantifying viral replication (e.g., crystal violet for plaque assays, reagents for RT-qPCR, or a reporter virus system)
Methodology:
-
Cell Seeding: Seed Vero cells into 96-well plates at a density that will result in a confluent monolayer on the day of infection. Incubate at 37°C with 5% CO2.
-
Drug Dilution Preparation:
-
Prepare serial dilutions of this compound and the partner antiviral in cell culture medium. Typically, a 2-fold dilution series is prepared, starting from a concentration several-fold higher than the known IC50 of each drug.
-
In a separate 96-well "drug plate," combine the diluted drugs in a checkerboard format. Each well will contain a unique combination of concentrations of the two drugs. Include wells with each drug alone and wells with no drug (virus control).
-
-
Infection: When the cell monolayer is confluent, remove the growth medium and infect the cells with ZIKV at a pre-determined multiplicity of infection (MOI).
-
Drug Addition: After a 1-hour adsorption period, remove the virus inoculum and add the drug combinations from the "drug plate" to the corresponding wells of the "cell plate."
-
Incubation: Incubate the plates at 37°C with 5% CO2 for a period sufficient for multiple rounds of viral replication (e.g., 48-72 hours).
-
Quantification of Antiviral Activity:
-
Plaque Reduction Assay: If using this method, overlay the cells with a semi-solid medium (e.g., containing carboxymethylcellulose) after drug addition. After incubation, fix and stain the cells with crystal violet to visualize and count plaques.
-
RT-qPCR: Harvest the cell supernatant or cell lysate to extract viral RNA. Quantify the amount of viral RNA using reverse transcription-quantitative PCR.
-
Reporter Virus Assay: If using a ZIKV reporter virus (e.g., expressing luciferase or GFP), measure the reporter signal according to the manufacturer's protocol.
-
-
Data Analysis:
-
Calculate the percentage of viral inhibition for each drug combination relative to the virus control.
-
Determine the Combination Index (CI) for each combination using software like CompuSyn. The CI is calculated using the following formula based on the Chou-Talalay method: CI = (D)1/(Dx)1 + (D)2/(Dx)2 Where (Dx)1 and (Dx)2 are the concentrations of drug 1 and drug 2 alone that produce a certain effect (e.g., 50% inhibition), and (D)1 and (D)2 are the concentrations of the drugs in combination that produce the same effect.
-
Visualizing Mechanisms and Workflows
To better understand the rationale and the process of investigating synergistic effects, the following diagrams are provided.
Caption: ZIKV replication cycle and points of inhibition.
Caption: Experimental workflow for synergy assessment.
References
- 1. Identification of Potent Zika Virus NS5 RNA-Dependent RNA Polymerase Inhibitors Combining Virtual Screening and Biological Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scite.ai [scite.ai]
- 3. NS2B-NS3 protease inhibitors as promising compounds in the development of antivirals against Zika virus: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
LabMol-301: Essential Procedures for Proper Disposal
For researchers, scientists, and drug development professionals handling LabMol-301, adherence to proper disposal protocols is critical for ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of this compound, based on available safety data.
Immediate Safety and Logistical Information
Hazard Profile: this compound is classified as harmful if swallowed and is recognized as being very toxic to aquatic life with long-lasting effects.[1] These classifications necessitate careful handling and disposal to prevent accidental ingestion and environmental contamination.
Personal Protective Equipment (PPE): Prior to initiating any disposal procedures, it is mandatory to be outfitted with the appropriate personal protective equipment. This includes:
-
Eye Protection: Safety goggles with side-shields.[1]
-
Hand Protection: Chemical-resistant protective gloves.[1]
-
Skin and Body Protection: An impervious lab coat or other protective clothing.[1]
-
Respiratory Protection: A suitable respirator should be used, especially in areas with inadequate ventilation.[1]
Emergency First Aid:
-
If Swallowed: Immediately call a POISON CENTER or a physician for medical advice. The mouth should be rinsed with water.[1]
-
Accidental Release: In the event of a spill, it is crucial to collect the spillage to prevent it from entering drains or water courses.[1]
Step-by-Step Disposal Protocol
The fundamental principle for the disposal of this compound is to "Dispose of contents/container to an approved waste disposal plant." [1] The following steps provide a procedural framework to achieve this in a safe and compliant manner.
-
Waste Segregation: All materials contaminated with this compound, including unused product, reaction residues, and contaminated consumables (e.g., pipette tips, gloves, and absorbent materials), must be segregated from general laboratory waste.
-
Containerization: Place all this compound waste into a designated, clearly labeled, and leak-proof container. The container must be suitable for hazardous chemical waste.
-
Decontamination of Work Area: Following the transfer of waste, decontaminate all surfaces and non-disposable equipment that may have come into contact with this compound. For accidental spills, after absorbing the material, surfaces and equipment should be decontaminated by scrubbing with alcohol.[1] All materials used for decontamination should also be disposed of as hazardous waste.
-
Temporary Storage: The sealed waste container should be stored in a cool, well-ventilated area designated for hazardous waste.[1] This area should be away from incompatible materials such as strong acids, alkalis, and strong oxidizing or reducing agents.[1]
-
Final Disposal: Contact your institution's Environmental Health and Safety (EHS) office or a certified waste disposal contractor to arrange for the pickup and final disposal of the this compound waste. Ensure that a copy of the Safety Data Sheet (SDS) is provided to the disposal service.
Summary of Key Data
| Property | Information |
| Chemical Name | This compound |
| CAS Number | 1360243-08-8[1] |
| Molecular Formula | C18H16N6[1] |
| Molecular Weight | 316.36[1] |
| GHS Hazard Statements | H302: Harmful if swallowed.[1] H410: Very toxic to aquatic life with long lasting effects.[1] |
| GHS Precautionary Statement (Disposal) | P501: Dispose of contents/ container to an approved waste disposal plant.[1] |
Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
Essential Safety and Operational Guide for Handling LabMol-301
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety and logistical information for the handling of LabMol-301. The following procedural guidance is designed to ensure the safe and effective use of this compound in a laboratory setting, from receipt to disposal.
This compound: Key Data
The following table summarizes the known quantitative data for this compound.
| Property | Value | Source |
| Chemical Formula | C₁₈H₁₆N₆ | DC Chemicals |
| Molecular Weight | 316.36 g/mol | DC Chemicals[1] |
| Appearance | Powder | DC Chemicals[1] |
| IC₅₀ (NS5 RdRp) | 0.8 µM | DC Chemicals[1] |
| IC₅₀ (NS2B-NS3pro) | 7.4 µM | DC Chemicals[1] |
| Storage (Powder) | -20°C for 2 years | DC Chemicals[1] |
| Storage (in DMSO) | 4°C for 2 weeks, -80°C for 6 months | DC Chemicals[1] |
Personal Protective Equipment (PPE)
Strict adherence to the following PPE protocols is mandatory when handling this compound to minimize exposure and ensure personal safety.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Prevents skin contact. |
| Eye Protection | Safety goggles with side-shields | Protects eyes from splashes and dust. |
| Skin and Body | Impervious laboratory coat | Prevents contamination of personal clothing. |
| Respiratory | Use in a well-ventilated area. A suitable respirator should be used if dust or aerosols are generated. | Avoids inhalation of the compound.[2] |
Operational Plan: From Receipt to Experimentation
Follow these procedural steps to ensure the safe handling and integrity of this compound throughout the experimental workflow.
-
Receiving and Inspection:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Verify that the product name and CAS number (1360243-08-8) on the label match the order.
-
Log the compound into the laboratory inventory system.
-
-
Storage:
-
Preparation of Solutions:
-
All handling of the powdered form should be conducted in a chemical fume hood to avoid inhalation of dust.
-
Use calibrated equipment for weighing and dissolving the compound.
-
Consult relevant experimental protocols for appropriate solvents and concentrations.
-
-
Experimental Use:
Emergency Procedures
In the event of an exposure or spill, follow these immediate actions.
| Emergency | Procedure |
| Eye Contact | Immediately flush eyes with large amounts of water for at least 15 minutes, holding eyelids apart. Seek prompt medical attention.[2] |
| Skin Contact | Rinse the affected skin area thoroughly with water. Remove contaminated clothing and shoes. Seek medical attention.[2] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide respiratory support. Seek immediate medical attention.[2] |
| Ingestion | Wash out the mouth with water. Do NOT induce vomiting. Call a physician or poison control center immediately.[2] |
| Spill | Evacuate the area. Wear full personal protective equipment. For small spills, absorb with an inert material and place in a sealed container for disposal. Prevent entry into waterways.[2] |
Disposal Plan
This compound is classified as very toxic to aquatic life with long-lasting effects.[2] Therefore, proper disposal is critical to prevent environmental contamination.
-
Waste Collection:
-
Collect all waste materials containing this compound, including unused compound, contaminated consumables (e.g., pipette tips, tubes), and cleaning materials, in a designated and clearly labeled hazardous waste container.
-
-
Disposal Route:
-
Dispose of the hazardous waste through an approved waste disposal plant.[2]
-
Do not dispose of this compound down the drain or in general waste.
-
Follow all local, state, and federal regulations for chemical waste disposal.
-
This compound Handling Workflow
Caption: A workflow diagram illustrating the key operational steps for handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
